Product packaging for 2-(1-Propenyl)phenol, (Z)-(Cat. No.:CAS No. 23508-99-8)

2-(1-Propenyl)phenol, (Z)-

Cat. No.: B15178758
CAS No.: 23508-99-8
M. Wt: 134.17 g/mol
InChI Key: WHGXZPQWZJUGEP-DJWKRKHSSA-N
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Description

2-(1-Propenyl)phenol, (Z)- is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Propenyl)phenol, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Propenyl)phenol, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O B15178758 2-(1-Propenyl)phenol, (Z)- CAS No. 23508-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23508-99-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

2-[(Z)-prop-1-enyl]phenol

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3/b5-2-

InChI Key

WHGXZPQWZJUGEP-DJWKRKHSSA-N

Isomeric SMILES

C/C=C\C1=CC=CC=C1O

Canonical SMILES

CC=CC1=CC=CC=C1O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (Z)-2-(1-Propenyl)phenol from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (Z)-2-(1-Propenyl)phenol from salicylaldehyde, with a focus on the Wittig reaction for the stereoselective formation of the cis-isomer. This document details the underlying chemical principles, experimental protocols, and data analysis relevant to this transformation.

Introduction

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest in various fields of chemical research, including natural product synthesis and medicinal chemistry. Its synthesis from the readily available starting material, salicylaldehyde, presents a valuable transformation in organic chemistry. The key challenge in this synthesis lies in the stereoselective formation of the (Z)-isomer (cis-isomer) of the propenyl group. The Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds, offers a reliable strategy to achieve this selectivity.[1][2][3]

This guide will focus on the Wittig reaction as the primary synthetic route, detailing the preparation of the necessary reagents and the reaction conditions that favor the formation of the desired (Z)-alkene.

Reaction Mechanism: The Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. For the synthesis of (Z)-2-(1-Propenyl)phenol, a non-stabilized ylide is required, which generally leads to the formation of the (Z)-alkene.[1]

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to yield the alkene and the highly stable triphenylphosphine oxide, the latter being the driving force for the reaction. With non-stabilized ylides, the formation of the cis-substituted oxaphosphetane is kinetically favored, leading to the preferential formation of the (Z)-alkene.

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of (Z)-2-(1-Propenyl)phenol from salicylaldehyde via the Wittig reaction.

Preparation of Ethyltriphenylphosphonium Bromide

The first step is the synthesis of the phosphonium salt, which serves as the precursor to the Wittig reagent.

  • Materials:

    • Triphenylphosphine (PPh₃)

    • Ethyl bromide (CH₃CH₂Br)

    • Toluene (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

    • Add an equimolar amount of ethyl bromide to the solution.

    • Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

    • After the reaction is complete, cool the mixture to room temperature and collect the precipitated ethyltriphenylphosphonium bromide by filtration.

    • Wash the solid with cold diethyl ether and dry it under vacuum.

Synthesis of (Z)-2-(1-Propenyl)phenol

This procedure details the Wittig reaction between salicylaldehyde and the in situ generated ethylidenetriphenylphosphorane.

  • Materials:

    • Ethyltriphenylphosphonium bromide

    • Salicylaldehyde

    • Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi), or Sodium amide (NaNH₂))

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in the anhydrous solvent.

    • Cool the suspension in an ice bath and slowly add a slight molar excess of the strong base. Stir the mixture at this temperature for 1-2 hours to form the ylide (a characteristic orange to red color is often observed).

    • Slowly add a solution of salicylaldehyde in the same anhydrous solvent to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is a mixture of (Z)- and (E)-2-(1-propenyl)phenol and the byproduct, triphenylphosphine oxide. Purification is typically achieved by column chromatography.

  • Method:

    • Prepare a silica gel column using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions. The less polar alkene isomers will elute before the more polar triphenylphosphine oxide. The (Z)- and (E)-isomers may also be separable by careful chromatography.

    • Combine the fractions containing the pure (Z)-2-(1-propenyl)phenol and concentrate under reduced pressure to yield the final product.

Data Presentation

This section provides the expected quantitative data for the synthesis of (Z)-2-(1-Propenyl)phenol.

Table 1: Reaction Parameters and Yield
ParameterValueReference
Starting MaterialSalicylaldehydeGeneral Knowledge
ReagentsEthyltriphenylphosphonium bromide, Strong Base[2]
SolventAnhydrous THF or DMFGeneral Knowledge
Reaction Temperature0 °C to Room TemperatureGeneral Knowledge
Reaction Time12 - 24 hoursGeneral Knowledge
Typical YieldModerate to Good (Varies with specific conditions)General Knowledge
Z:E Isomer RatioZ-isomer favored with non-stabilized ylides[1]
Table 2: Spectroscopic Data for (Z)-2-(1-Propenyl)phenol
Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃, ppm)δ ~6.8-7.2 (m, 4H, Ar-H), ~6.5 (dq, 1H, =CH-), ~5.9 (dq, 1H, =CH-), ~5.0 (s, 1H, OH), ~1.8 (dd, 3H, CH₃)
¹³C NMR (CDCl₃, ppm)δ ~154 (C-OH), ~130-120 (Ar-C), ~125 (=CH), ~123 (=CH), ~14 (CH₃)
IR (cm⁻¹)~3400 (br, O-H), ~3050 (sp² C-H), ~1600, 1490 (C=C aromatic), ~1230 (C-O)
Mass Spectrometry (m/z)M⁺ at 134.18

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions in IR spectra, can vary slightly depending on the solvent and concentration.

Mandatory Visualizations

Diagram 1: Wittig Reaction Pathway

Wittig_Reaction cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Salicylaldehyde Salicylaldehyde Oxaphosphetane Oxaphosphetane Salicylaldehyde->Oxaphosphetane Ylide Ethylidenetriphenylphosphorane Ylide->Oxaphosphetane Z_Product (Z)-2-(1-Propenyl)phenol Oxaphosphetane->Z_Product TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The reaction pathway of the Wittig synthesis.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start prep_ylide Prepare Ylide from Ethyltriphenylphosphonium Bromide start->prep_ylide reaction React Salicylaldehyde with Ylide prep_ylide->reaction quench Quench Reaction reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: A streamlined workflow for the synthesis and purification.

Conclusion

The synthesis of (Z)-2-(1-Propenyl)phenol from salicylaldehyde is effectively achieved through the Wittig reaction. By employing a non-stabilized ylide, the reaction can be directed to favor the formation of the desired (Z)-isomer. Careful execution of the experimental protocol and rigorous purification are essential for obtaining a high-purity product. The data and methodologies presented in this guide are intended to provide researchers and scientists with a solid foundation for the successful synthesis and characterization of this valuable compound.

References

A Technical Guide to the Isolation of (Z)-2-(1-Propenyl)phenol from Natural Sources: A General Approach

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield a specific, confirmed natural source of (Z)-2-(1-Propenyl)phenol. The scientific literature is heavily focused on its methoxy-derivative, (Z)-isoeugenol. Therefore, this document provides a generalized, in-depth technical guide for the isolation of phenolic compounds, such as (Z)-2-(1-Propenyl)phenol, from the essential oil of a hypothetical plant source. The protocols and data are presented as a template for researchers, scientists, and drug development professionals to adapt should a natural source be identified.

General Isolation and Purification Workflow

The isolation of a specific phenolic compound from a plant matrix is a multi-step process that begins with the extraction of the essential oil, followed by fractionation to isolate the phenolic components, and finally, purification of the target compound. The purity and structure of the final product are then confirmed using various analytical techniques.

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, flowers, bark) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Liquid_Liquid_Extraction Liquid-Liquid Extraction (Aqueous NaOH) Essential_Oil->Liquid_Liquid_Extraction Phenolic_Fraction Aqueous Phenolic Fraction Liquid_Liquid_Extraction->Phenolic_Fraction Neutralization Neutralization (e.g., HCl) and Extraction (e.g., Ethyl Acetate) Phenolic_Fraction->Neutralization Crude_Phenolic_Extract Crude Phenolic Extract Neutralization->Crude_Phenolic_Extract Preparative_HPLC Preparative HPLC Crude_Phenolic_Extract->Preparative_HPLC Pure_Compound Purified (Z)-2-(1-Propenyl)phenol Preparative_HPLC->Pure_Compound Analysis Structural Elucidation and Purity Assessment (GC-MS, NMR, etc.) Pure_Compound->Analysis

Caption: Generalized workflow for the isolation of (Z)-2-(1-Propenyl)phenol.

Experimental Protocols

The following are detailed methodologies for the key experiments in the isolation and purification process.

Protocol 2.1: Extraction of Essential Oil by Steam Distillation

Steam distillation is a common method for extracting volatile compounds, such as those found in essential oils, from plant material without the need for high temperatures that could degrade the target compounds.[1]

Apparatus:

  • Steam generator

  • Distillation flask

  • Condenser

  • Receiving vessel (e.g., separatory funnel)

  • Heating mantle

Procedure:

  • Fresh or dried plant material is ground or chopped to increase the surface area.

  • The plant material is placed in the distillation flask.

  • Steam from the steam generator is passed through the plant material. The hot steam causes the volatile compounds to vaporize.

  • The mixture of steam and volatile compounds travels to the condenser.

  • The condenser, cooled with circulating water, condenses the vapor back into a liquid.

  • The liquid, a mixture of water and essential oil, is collected in the receiving vessel.

  • As essential oils are generally immiscible with water, they will form a separate layer and can be separated.

Protocol 2.2: Separation of the Phenolic Fraction from the Essential Oil

Phenolic compounds can be separated from the other components of the essential oil by taking advantage of their acidic nature.

Reagents and Equipment:

  • Crude essential oil

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • Diethyl ether or other suitable organic solvent

  • 2M Hydrochloric acid (HCl)

  • Separatory funnels

  • pH meter or pH paper

Procedure:

  • The crude essential oil is dissolved in diethyl ether.

  • The ether solution is transferred to a separatory funnel and washed three times with a 5% aqueous NaOH solution. The phenolic compounds will react with the NaOH to form water-soluble phenoxide salts, which will move into the aqueous layer.

  • The aqueous layers are combined and then cooled in an ice bath.

  • The pH of the combined aqueous layer is adjusted to approximately 2 by the slow addition of 2M HCl. This will protonate the phenoxide salts, regenerating the phenolic compounds which will precipitate or form an oily layer.

  • The acidified aqueous solution is then extracted three times with diethyl ether. The phenolic compounds will move into the ether layer.

  • The ether extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude phenolic fraction.

Protocol 2.3: Purification of (Z)-2-(1-Propenyl)phenol by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used to isolate a specific compound from a mixture.[2]

Instrumentation and Conditions (Example):

  • Instrument: Preparative HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

  • Flow Rate: Appropriate for the column dimensions.

  • Detection Wavelength: Determined by the UV spectrum of the crude phenolic fraction, likely around 280 nm for phenols.

  • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Procedure:

  • The crude phenolic fraction is dissolved in a small amount of the initial mobile phase.

  • The solution is filtered through a 0.45 µm syringe filter.

  • The sample is injected onto the preparative HPLC column.

  • Fractions are collected as they elute from the column. The fraction corresponding to the peak of (Z)-2-(1-Propenyl)phenol is collected.

  • The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 2.4: Structural Elucidation and Purity Assessment

The identity and purity of the isolated compound are confirmed using spectroscopic and chromatographic methods.

Analytical_Workflow Purified_Compound Purified Compound GC_MS GC-MS Analysis Purified_Compound->GC_MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purified_Compound->NMR Purity_Determination Purity Determination (Peak Area %) GC_MS->Purity_Determination Mass_Spectrum Mass Spectrum (Molecular Weight and Fragmentation) GC_MS->Mass_Spectrum Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation

Caption: Analytical workflow for purity assessment and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To assess the purity of the isolated compound and to obtain its mass spectrum.

  • Procedure: A small amount of the purified compound is dissolved in a suitable solvent and injected into the GC-MS. The resulting chromatogram will show a single major peak if the compound is pure. The mass spectrum of this peak will provide the molecular weight and fragmentation pattern of the compound, which can be compared to literature values or databases for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To definitively determine the structure of the isolated compound.

  • Procedure: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments. The resulting spectra will provide detailed information about the connectivity of the atoms in the molecule, allowing for unambiguous structure elucidation.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Yield of Essential Oil and Phenolic Fraction

Plant MaterialWeight of Plant Material (g)Volume of Essential Oil (mL)Yield of Essential Oil (%)Weight of Phenolic Fraction (g)Yield of Phenolic Fraction (%)
Hypothetical Plant X5007.51.50.8250.165

Table 2: Hypothetical Composition of the Crude Phenolic Fraction by GC-MS

Peak No.Retention Time (min)Compound NamePeak Area (%)
112.5(Z)-2-(1-Propenyl)phenol65.7
213.1Compound A15.2
314.8Compound B8.5
416.2Other Phenols10.6

Table 3: Purity Assessment of Isolated (Z)-2-(1-Propenyl)phenol

Analytical MethodPurity (%)
GC-MS (Peak Area)>99
qNMR>98

Conclusion

While a definitive natural source for (Z)-2-(1-Propenyl)phenol remains to be identified, this technical guide provides a robust and adaptable framework for its isolation and purification from a potential plant source. The outlined workflow, from steam distillation of the essential oil to the final purification by preparative HPLC and subsequent structural confirmation, represents a standard and effective approach in natural product chemistry. Researchers who identify a plant containing (Z)-2-(1-Propenyl)phenol can utilize these protocols as a starting point for developing a specific and optimized isolation procedure.

References

A Technical Guide to the Photochemical Isomerization of 2-(1-Propenyl)phenol to the (Z)-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photochemical isomerization of (E)-2-(1-propenyl)phenol to its thermodynamically less stable (Z)-isomer. Due to limited direct studies on 2-(1-propenyl)phenol, this guide leverages the extensive research on the structurally analogous compound, (E)-anethole [4-methoxy-1-(1-propenyl)benzene], to propose a viable synthetic strategy. The principles of photosensitization and the experimental methodologies detailed herein are expected to be largely applicable to 2-(1-propenyl)phenol.

Introduction

The selective synthesis of (Z)-isomers of substituted styrenes is a significant challenge in organic chemistry, as they are often the less stable geometric isomer. Photochemical isomerization presents a powerful tool to access these high-energy isomers under mild conditions. The isomerization of 2-(1-propenyl)phenol is of interest for the synthesis of specific molecular geometries for applications in materials science and as precursors for complex organic molecules.

The photochemical E/Z isomerization of alkenes can be achieved through direct irradiation or, more commonly, via photosensitization. The latter approach involves the use of a photosensitizer that absorbs light, becomes excited, and then transfers its energy to the alkene, promoting it to an excited state where rotation around the carbon-carbon double bond can occur.

Proposed Signaling Pathway for Photosensitized Isomerization

The photosensitized isomerization of (E)-2-(1-propenyl)phenol to the (Z)-isomer is proposed to proceed through a triplet energy transfer mechanism, analogous to that of (E)-anethole. The process can be visualized as follows:

G cluster_ground_state Ground State (S₀) cluster_excited_state Excited States E_isomer (E)-2-(1-propenyl)phenol Z_isomer (Z)-2-(1-propenyl)phenol Sensitizer Photosensitizer (S₀) Sensitizer_S1 Photosensitizer (S₁) Sensitizer->Sensitizer_S1 Light Absorption (hν) Sensitizer_T1 Photosensitizer (T₁) Sensitizer_S1->Sensitizer_T1 Intersystem Crossing (ISC) Alkene_T1 Excited Alkene (T₁) (Twisted Intermediate) Alkene_T1->E_isomer Decay Alkene_T1->Z_isomer Decay Sensitizer_T1E_isomer Sensitizer_T1E_isomer SensitizerAlkene_T1 SensitizerAlkene_T1 Sensitizer_T1E_isomer->SensitizerAlkene_T1 Triplet Energy Transfer

Caption: Proposed photosensitized isomerization pathway for 2-(1-propenyl)phenol.

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from the photosensitized isomerization of (E)-anethole, which serves as a model for the isomerization of (E)-2-(1-propenyl)phenol.

Table 1: Photosensitizer Performance in the Isomerization of (E)-Anethole

PhotosensitizerCatalyst Loading (mol%)SolventIrradiation Time (h)Conversion (%)(E:Z) RatioReference
Ir(p-tBu-ppy)₃0.1Methanol169010:90[1]
[Ir(ppy)₂(dtbbpy)]PF₆1.0Acetonitrile167525:75[1]
Eosin Y2.0Acetonitrile244060:40[1]
Rose Bengal2.0Acetonitrile243565:35[1]

Table 2: Spectroscopic and Photophysical Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Triplet Energy (ET, kcal/mol)Reference
(E)-Anethole25918,000~60[1]
(Z)-Anethole2549,000~60[1]
Ir(p-tBu-ppy)₃38015,00063[1]

Experimental Protocols

The following are detailed experimental protocols adapted from studies on (E)-anethole isomerization, which can be applied to (E)-2-(1-propenyl)phenol.

General Procedure for Photosensitized Isomerization

A solution of (E)-2-(1-propenyl)phenol and the selected photosensitizer in a suitable solvent is prepared in a reaction vessel transparent to the desired wavelength of light (e.g., a quartz or borosilicate glass tube). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes, as oxygen can quench the triplet excited state of the photosensitizer. The sealed reaction vessel is then irradiated with a light source emitting at a wavelength absorbed by the photosensitizer but not significantly by the alkene isomers to prevent direct photoisomerization. The reaction progress is monitored by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

Detailed Experimental Setup

Light Source: A common light source is a high-pressure mercury lamp or a laser emitting at a specific wavelength. For the visible-light-active photosensitizers listed in Table 1, blue LEDs (e.g., 450 nm) can be a suitable and convenient light source.

Solvent: Acetonitrile and methanol are commonly used solvents for photochemical reactions due to their transparency in the UV-visible region and their ability to dissolve a wide range of organic compounds.

Concentration: The concentration of the starting material is typically in the range of 0.01 to 0.1 M. The photosensitizer concentration is usually 1-5 mol% relative to the substrate.

Work-up and Analysis: After the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel to separate the (Z)-isomer from the (E)-isomer and the photosensitizer. The product is then characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates a typical workflow for the photochemical isomerization of (E)-2-(1-propenyl)phenol.

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up and Analysis A Dissolve (E)-2-(1-propenyl)phenol and photosensitizer in solvent B Transfer to reaction vessel A->B C Deoxygenate with N₂ or Ar B->C D Irradiate with appropriate light source C->D E Monitor reaction progress (NMR, GC) D->E F Remove solvent in vacuo E->F G Purify by column chromatography F->G H Characterize product (¹H NMR, ¹³C NMR, MS) G->H

Caption: General experimental workflow for photochemical isomerization.

Conclusion

This technical guide outlines a comprehensive approach to the photochemical isomerization of (E)-2-(1-propenyl)phenol to its (Z)-isomer. By drawing parallels with the well-studied isomerization of (E)-anethole, a robust experimental framework is proposed. The provided data and protocols offer a solid starting point for researchers aiming to synthesize and study (Z)-2-(1-propenyl)phenol and other (Z)-isomers of substituted styrenes. Further optimization of reaction conditions, including the choice of photosensitizer, solvent, and light source, will be crucial for achieving high yields and selectivity for this specific transformation.

References

Physical and chemical properties of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest for its potential applications in various fields, including chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data on the compound and its isomers. Due to the limited availability of specific experimental data for the pure (Z)-isomer, this guide also presents hypothesized experimental protocols for its synthesis and characterization based on established methods for related ortho-alkenylphenols. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known structure-activity relationships of phenolic compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of this and similar molecules.

Physical and Chemical Properties

The physical and chemical properties of (Z)-2-(1-Propenyl)phenol are summarized in Table 1. It is important to note that while computed data for the specific (Z)-isomer is available, much of the experimental data has been reported for mixtures of cis and trans isomers of 2-(1-propenyl)phenol.

Table 1: Physical and Chemical Properties of 2-(1-Propenyl)phenol Isomers

Property(Z)-2-(1-Propenyl)phenol (Computed)(E)-2-(1-Propenyl)phenol (Computed)Mixture of cis/trans Isomers (Experimental)
Molecular Formula C₉H₁₀OC₉H₁₀OC₉H₁₀O
Molecular Weight 134.18 g/mol 134.18 g/mol 134.18 g/mol
Boiling Point --230-231 °C
Density --1.044 g/mL at 25 °C
Refractive Index --n20/D 1.578
XLogP3 2.62.6-
Hydrogen Bond Donor Count 11-
Hydrogen Bond Acceptor Count 11-
Rotatable Bond Count 11-
Topological Polar Surface Area 20.2 Ų20.2 Ų-

Experimental Protocols

Hypothesized Synthesis of (Z)-2-(1-Propenyl)phenol

The stereoselective synthesis of (Z)-alkenylphenols can be challenging. A potential synthetic route could involve a Wittig-type reaction or a metal-catalyzed cross-coupling reaction designed to favor the formation of the Z-isomer.

Diagram 1: Hypothesized Synthetic Workflow

G Hypothesized Synthesis of (Z)-2-(1-Propenyl)phenol cluster_start Starting Materials cluster_reaction Wittig Reaction cluster_workup Workup & Purification cluster_product Product Salicylaldehyde Salicylaldehyde Reaction Base (e.g., n-BuLi) in THF, low temp. Salicylaldehyde->Reaction Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide->Reaction Quench Quench Reaction->Quench Yields mixture of isomers Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Separation of isomers Product (Z)-2-(1-Propenyl)phenol Chromatography->Product

A possible synthetic route to the target compound.

Methodology:

  • Ylide Formation: Ethyltriphenylphosphonium bromide would be treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding ylide.

  • Wittig Reaction: Salicylaldehyde, dissolved in THF, would then be added dropwise to the ylide solution. The reaction mixture would be allowed to slowly warm to room temperature and stirred for several hours.

  • Workup: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether). The combined organic layers would be washed with brine, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

  • Purification: The resulting crude product, likely a mixture of (Z) and (E) isomers, would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the (Z)-isomer.

Proposed Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum is crucial for distinguishing between the (Z) and (E) isomers. The coupling constant (J-value) between the vinylic protons is expected to be smaller for the (Z)-isomer (typically 6-12 Hz) compared to the (E)-isomer (typically 12-18 Hz). The chemical shifts of the aromatic and vinylic protons would also provide structural confirmation.

  • ¹³C NMR: The ¹³C NMR spectrum would show the expected number of carbon signals, confirming the overall carbon framework of the molecule.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum could provide further structural information, although it may not readily distinguish between the (Z) and (E) isomers without comparative standards.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹. Absorptions corresponding to C=C stretching of the propenyl group and the aromatic ring, as well as C-H bending vibrations, would also be present. The out-of-plane C-H bending vibrations for the cis-disubstituted alkene in the (Z)-isomer would be expected in a different region compared to the trans-disubstituted alkene in the (E)-isomer.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of (Z)-2-(1-Propenyl)phenol are limited. However, based on the known activities of other phenolic compounds and propenylphenols, several potential biological effects can be hypothesized. Phenolic compounds are well-known for their antioxidant and antimicrobial properties.

3.1. Hypothesized Antioxidant Activity

Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The presence of the propenyl group might influence this activity.

Diagram 2: Conceptual Antioxidant Mechanism

G Conceptual Antioxidant Mechanism of a Phenolic Compound Phenolic_Compound (Z)-2-(1-Propenyl)phenol (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Radical scavenging by hydrogen atom donation.

3.2. Hypothesized Antimicrobial Activity

Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis. The lipophilicity conferred by the propenyl group may enhance its ability to interact with and disrupt microbial cell membranes.

3.3. Potential Signaling Pathway Modulation

Phenolic compounds have been shown to modulate various cellular signaling pathways, often related to inflammation and oxidative stress. For instance, they can influence the NF-κB and Nrf2 pathways. While no specific data exists for (Z)-2-(1-Propenyl)phenol, a conceptual model of its potential interaction with these pathways can be proposed.

Diagram 3: Conceptual Signaling Pathway Modulation

G Hypothesized Modulation of Cellular Signaling Pathways cluster_stimulus Stimulus cluster_compound Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress / Inflammatory Stimuli NFkB NF-κB Pathway Oxidative_Stress->NFkB Activates Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Activates Compound (Z)-2-(1-Propenyl)phenol Compound->NFkB Inhibits Compound->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

A Technical Guide to the Spectroscopic Data of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-2-(1-Propenyl)phenol. Due to the limited availability of published experimental data for the pure (Z)-isomer, this document presents a combination of experimental data for the related (E)-isomer and predicted data for the (Z)-isomer based on established spectroscopic principles. This approach offers a valuable resource for the identification and characterization of this compound.

Introduction

(Z)-2-(1-Propenyl)phenol is an organic compound featuring a phenol ring substituted with a cis-propenyl group at the ortho position. The stereochemistry of the propenyl group significantly influences its physical, chemical, and spectroscopic properties. Understanding these properties is crucial for its application in various research and development fields, including synthetic chemistry and drug discovery. This guide focuses on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are fundamental for its structural elucidation.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for the isomers of 2-(1-Propenyl)phenol.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

Predicted ¹H NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
~7.10-7.20mAr-H
~6.80-7.00mAr-H
~6.50dqJ ≈ 11.5, 1.8=CH-CH₃
~5.80dqJ ≈ 11.5, 6.5Ar-CH=
~4.90s (broad)-OH
~1.85ddJ ≈ 6.5, 1.8-CH₃

Experimental ¹H NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
7.15-7.05mAr-H
6.95-6.75mAr-H
6.70dqJ ≈ 15.8, 1.6=CH-CH₃
6.20dqJ ≈ 15.8, 6.5Ar-CH=
5.00s (broad)-OH
1.95ddJ ≈ 6.5, 1.6-CH₃

Predicted ¹³C NMR Data for (Z)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)Assignment
~152.0C-OH
~131.0Ar-C
~128.5Ar-CH
~127.0Ar-CH
~125.0Ar-C-C=C
~121.0Ar-CH
~120.0=CH-CH₃
~115.0Ar-CH
~14.0-CH₃

Experimental ¹³C NMR Data for (E)-2-(1-Propenyl)phenol (in CDCl₃)

Chemical Shift (ppm)Assignment
152.5C-OH
131.2Ar-C
128.8Ar-CH
127.3Ar-CH
125.8Ar-C-C=C
121.2Ar-CH
120.5=CH-CH₃
115.5Ar-CH
18.5-CH₃

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data for (Z)-2-(1-Propenyl)phenol

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1600, ~1480StrongAromatic C=C stretch
~1250StrongC-O stretch
~750Strongortho-disubstituted C-H bend

Experimental IR Data for (E)-2-(1-Propenyl)phenol

Wavenumber (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H stretch
3060MediumAromatic C-H stretch
2960MediumAliphatic C-H stretch
1605, 1490StrongAromatic C=C stretch
1245StrongC-O stretch
965Strongtrans C=C-H bend
755Strongortho-disubstituted C-H bend

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum for the (Z)-isomer is expected to be very similar to the experimental spectrum of the (E)-isomer.

Predicted MS Data for (Z)-2-(1-Propenyl)phenol

m/zRelative Intensity (%)Assignment
134100[M]⁺ (Molecular Ion)
119~80[M - CH₃]⁺
107~40[M - C₂H₃]⁺
91~60[C₇H₇]⁺ (Tropylium ion)
77~30[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 or more for a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

3.2. IR Spectroscopy

  • Sample Preparation:

    • Neat: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

3.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: A flowchart illustrating the general workflow from chemical synthesis to spectroscopic analysis and data interpretation.

Disclaimer: The predicted data presented in this guide are for estimation purposes and should be confirmed with experimental data for the pure (Z)-2-(1-Propenyl)phenol isomer once it becomes available. The experimental data for the (E)-isomer is compiled from various publicly available spectral databases.

In-depth Technical Guide on the Crystal Structure of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of prominent crystallographic databases and scientific literature has revealed no publicly available crystal structure data for (Z)-2-(1-Propenyl)phenol.

This includes searches of the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and general scientific literature. While information is available for the (E)-isomer and for mixtures of the cis and trans isomers, the specific crystal structure of the (Z)-isomer has not been determined and/or deposited in these databases.

Due to the absence of this fundamental data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols for crystal structure determination, and visualizations of signaling pathways or experimental workflows related to the crystal structure of (Z)-2-(1-Propenyl)phenol.

Path Forward for Researchers, Scientists, and Drug Development Professionals

For researchers and professionals requiring the crystal structure of (Z)-2-(1-Propenyl)phenol for applications such as drug development and molecular modeling, the following steps would be necessary:

  • Synthesis and Purification: The first step would be to either synthesize or procure a high-purity sample of (Z)-2-(1-Propenyl)phenol.

  • Crystallization: The purified compound would then need to be crystallized to obtain single crystals of suitable size and quality for X-ray diffraction analysis. This often involves screening a variety of solvents and conditions.

  • X-ray Diffraction Data Collection: A suitable single crystal would be subjected to X-ray diffraction to collect the necessary diffraction data.

  • Structure Solution and Refinement: The collected data would be used to solve and refine the crystal structure, yielding the precise atomic coordinates and other crystallographic parameters.

Below is a generalized workflow for such a project.

G General Workflow for Crystal Structure Determination cluster_synthesis Synthesis and Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of (Z)-2-(1-Propenyl)phenol purification Purification (e.g., chromatography, distillation) synthesis->purification screening Screening of Crystallization Conditions purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection growth->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation and Deposition refinement->validation

An In-depth Technical Guide on the Solubility of (Z)-2-(1-Propenyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Z)-2-(1-Propenyl)phenol, a compound of interest in various scientific and pharmaceutical applications. This document details its solubility in organic solvents, outlines experimental protocols for solubility determination, and presents a relevant biosynthetic pathway.

Introduction to (Z)-2-(1-Propenyl)phenol

(Z)-2-(1-Propenyl)phenol, also known as (Z)-isoeugenol, is a phenylpropanoid naturally occurring in the essential oils of various plants, such as ylang-ylang. It exists as a geometric isomer of (E)-isoeugenol. Its chemical structure, featuring a hydroxyl group on a benzene ring and a propenyl side chain, influences its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is critical for its extraction, purification, formulation, and application in drug development and other research areas.

Solubility of (Z)-2-(1-Propenyl)phenol

The solubility of (Z)-2-(1-Propenyl)phenol is a key parameter for its handling and use in various experimental and industrial settings. While comprehensive quantitative data for the (Z)-isomer is limited in publicly available literature, existing information indicates its general solubility characteristics.

Qualitative Solubility:

(Z)-2-(1-Propenyl)phenol is generally considered to be soluble in most organic solvents. This is attributed to its phenolic structure which allows for hydrogen bonding and its organic backbone which favors interaction with non-polar solvents. Qualitative assessments indicate solubility in:

  • Ethanol

  • Ether

  • Dimethyl sulfoxide (DMSO)

  • Slightly soluble in Benzene, Chloroform, and Methanol.

Quantitative Solubility Data:

Precise quantitative solubility data for (Z)-2-(1-Propenyl)phenol across a wide range of organic solvents is not extensively documented. However, the following table summarizes the available quantitative and qualitative data. For context, where specific data for the (Z)-isomer is unavailable, information for the general term "isoeugenol" (which may be a mixture of isomers) is provided and noted.

SolventChemical FormSolubilityTemperature (°C)
Ethanol(Z)-2-(1-Propenyl)phenol≥ 32 mg/mLNot Specified
EthanolIsoeugenol (isomer not specified)SolubleNot Specified
EtherIsoeugenol (isomer not specified)SolubleNot Specified
DMSOIsoeugenol (isomer not specified)≥ 21.7 mg/mLNot Specified
BenzeneIsoeugenol (isomer not specified)Slightly SolubleNot Specified
ChloroformIsoeugenol (isomer not specified)Slightly SolubleNot Specified
MethanolIsoeugenol (isomer not specified)Sparingly SolubleNot Specified

It is important to note that the term "soluble" is a qualitative description and does not provide specific concentration limits. The quantitative data for ethanol and DMSO provide a more concrete understanding of its solubility in these solvents.

Experimental Protocols for Solubility Determination

The following section details a standard experimental protocol for determining the solubility of (Z)-2-(1-Propenyl)phenol in an organic solvent using the shake-flask method followed by UV-Vis spectrophotometric analysis.

3.1. Principle

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. An excess amount of the solid solute is added to the solvent and agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. The concentration of the solute in the saturated solution is then measured, which represents its solubility at that temperature.

3.2. Materials and Apparatus

  • (Z)-2-(1-Propenyl)phenol (solid)

  • Organic solvent of interest (e.g., ethanol, analytical grade)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm pore size)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

3.3. Procedure

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of (Z)-2-(1-Propenyl)phenol and add it to an Erlenmeyer flask.

    • Add a known volume of the organic solvent to the flask. The amount of solid should be sufficient to ensure that some undissolved solid remains at equilibrium.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C) and agitate at a constant speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. Equilibrium is reached when consecutive measurements are consistent.

  • Sample Preparation for Analysis:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge a portion of the mixture.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination by UV-Vis Spectrophotometry:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of (Z)-2-(1-Propenyl)phenol of known concentrations in the same organic solvent.

    • Determination of λmax: Scan one of the standard solutions across a UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Phenolic compounds typically exhibit strong absorbance in the UV region.

    • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).

    • Sample Analysis: Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

    • Calculation of Solubility: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility of (Z)-2-(1-Propenyl)phenol in the chosen solvent at the specified temperature.

3.4. Data Reporting

The solubility should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualization of a Relevant Pathway

The following diagram illustrates the biosynthetic pathway of isoeugenol, providing context for its natural origin.

Biosynthesis_of_Isoeugenol cluster_caption Biosynthetic pathway of (Z)-Isoeugenol. Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CaffCoA Caffeoyl-CoA pCouCoA->CaffCoA C3H FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl alcohol ConAld->ConAlc CAD ConAc Coniferyl acetate ConAlc->ConAc Isoeugenol (Z)-Isoeugenol ConAc->Isoeugenol IGS caption A simplified diagram illustrating the key enzymatic steps in the biosynthesis of isoeugenol from L-phenylalanine.

Caption: Biosynthesis of (Z)-Isoeugenol.

Conclusion

This technical guide has summarized the available information on the solubility of (Z)-2-(1-Propenyl)phenol in organic solvents, provided a detailed experimental protocol for its determination, and visualized its biosynthetic origin. While qualitative data suggests broad solubility in organic solvents, further quantitative studies are needed to establish a comprehensive solubility profile. The provided protocol offers a robust method for researchers to determine this crucial parameter for their specific applications in drug development and other scientific endeavors.

Methodological & Application

Application Notes and Protocols for the Quantification of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(1-Propenyl)phenol is a phenolic compound of interest in various fields, including flavor and fragrance, and as a potential bioactive molecule. Accurate and precise quantification of this analyte is crucial for quality control, research, and development purposes. This document provides detailed application notes and protocols for the quantitative analysis of (Z)-2-(1-Propenyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following protocols are based on established methods for structurally similar phenolic compounds and provide a strong foundation for the analysis of (Z)-2-(1-Propenyl)phenol. Method validation and optimization are recommended for specific matrices.

Analytical Methods Overview

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds like (Z)-2-(1-Propenyl)phenol. Derivatization is often employed to improve chromatographic behavior and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. It is well-suited for the analysis of phenolic compounds.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification without the need for identical calibration standards. It is a powerful tool for purity assessment and the determination of compound concentration in solutions.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of phenolic compounds structurally similar to (Z)-2-(1-Propenyl)phenol, such as eugenol and isoeugenol. These values can serve as a benchmark for method development and validation.

Analytical MethodAnalyte (Analogue)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-DADEugenol12.5 - 1000 ng/mL (r² > 0.9999)0.81 ng/mL2.47 ng/mL[1][2][3]
GC-MSVarious Phenols0.7 - 4000 µg/L0.07 - 0.20 µg/L0.23 - 0.70 µg/L

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods for the analysis of volatile phenols in various matrices.[4]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of a liquid sample (e.g., beverage, aqueous extract), add 2 g of sodium chloride to increase the ionic strength.

  • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Repeat the extraction process twice more and combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • (Optional but Recommended) Derivatization: To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.

b. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for (Z)-2-(1-Propenyl)phenol (and its derivative if applicable).

c. Quantification

Prepare a calibration curve using standard solutions of (Z)-2-(1-Propenyl)phenol of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Collection B Liquid-Liquid Extraction (e.g., with Ethyl Acetate) A->B C Derivatization (Optional) (e.g., with BSTFA) B->C D GC-MS Analysis C->D E Data Acquisition (SIM Mode) D->E F Quantification (Calibration Curve) E->F G Result Reporting F->G

Caption: General workflow for the quantification of (Z)-2-(1-Propenyl)phenol by GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the analysis of eugenol and other phenolic compounds.[1][2][3]

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the analyte with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

b. HPLC Instrumental Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The optimal ratio may require adjustment.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for (Z)-2-(1-Propenyl)phenol)

c. Quantification

Prepare a calibration curve by injecting standard solutions of (Z)-2-(1-Propenyl)phenol at different concentrations. The concentration in the sample is determined by comparing the peak area to the standard curve.

Workflow for HPLC Analysis

HPLC_Workflow A Sample Collection B Solid-Phase Extraction (SPE) (C18 Cartridge) A->B C Reconstitution in Mobile Phase B->C D HPLC-DAD Analysis C->D E Data Acquisition (280 nm) D->E F Quantification (Calibration Curve) E->F G Result Reporting F->G

Caption: General workflow for the quantification of (Z)-2-(1-Propenyl)phenol by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the principles of qNMR for the absolute quantification of (Z)-2-(1-Propenyl)phenol.

a. Sample Preparation

  • Accurately weigh a specific amount of the sample containing (Z)-2-(1-Propenyl)phenol into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (IS) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Ensure thorough mixing to achieve a homogeneous solution.

b. NMR Instrumental Parameters

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer

  • Probe: Standard 5 mm probe

  • Temperature: 298 K

  • Pulse Program: A standard 1D proton pulse program (e.g., zg30)

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both analyte and internal standard). A d1 of 30 seconds is often sufficient for accurate quantification.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Spectral Width (sw): Cover all signals of interest.

    • Acquisition Time (aq): Sufficient for good digital resolution.

c. Data Processing and Quantification

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of (Z)-2-(1-Propenyl)phenol and a signal from the internal standard.

  • Calculate the concentration of (Z)-2-(1-Propenyl)phenol using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • Canalyte = Concentration of the analyte

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Logical Relationship in qNMR Quantification

qNMR_Logic A Accurately Weighed Sample & Internal Standard B NMR Data Acquisition (Optimized Parameters) A->B C Signal Integration (Analyte & Internal Standard) B->C E Calculation of Analyte Concentration C->E D Known Parameters (N, MW, m_IS, V) D->E

Caption: Logical relationship for quantification using the internal standard method in qNMR.

References

Application Note: HPLC Separation of (Z)- and (E)-2-(1-propenyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation of (Z)- and (E)-2-(1-propenyl)phenol geometric isomers using High-Performance Liquid Chromatography (HPLC). Two primary methods are described: a reversed-phase method on a C18 column and a normal-phase method on a silica column, providing flexibility for various laboratory setups and selectivity requirements. The described protocols are designed to serve as a robust starting point for method development and validation in research and quality control environments.

Introduction

(Z)- and (E)-2-(1-propenyl)phenol are geometric isomers that can exhibit different biological activities and physicochemical properties. Accurate and reliable separation of these isomers is crucial for their individual characterization, quantification, and for ensuring the purity of isomeric mixtures in various applications, including pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related compounds. This document provides detailed experimental protocols for both reversed-phase and normal-phase HPLC methods to achieve baseline separation of (Z)- and (E)-2-(1-propenyl)phenol.

Physicochemical Properties of Analytes

Property(Z)-2-(1-propenyl)phenol(E)-2-(1-propenyl)phenol
Molecular Formula C₉H₁₀OC₉H₁₀O
Molecular Weight 134.17 g/mol 134.17 g/mol [1]
Appearance -Colorless viscous liquid[1]
General Class PhenolsPhenols[1]

HPLC Methodologies

Two primary HPLC methods are proposed to provide flexibility in laboratory instrumentation and to address potential selectivity challenges.

Method 1: Reversed-Phase HPLC

Reversed-phase HPLC is a widely used and robust technique suitable for the separation of moderately polar to non-polar compounds. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 274 nm[2]
Injection Volume 10 µL
Method 2: Normal-Phase HPLC

Normal-phase HPLC can offer superior selectivity for the separation of geometric isomers due to the different interactions of the isomers' spatial arrangements with the polar stationary phase.[3][4][5]

Chromatographic Conditions:

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection UV at 274 nm[2]
Injection Volume 10 µL

Experimental Protocols

Reagent and Sample Preparation
  • Mobile Phase Preparation (Reversed-Phase):

    • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Mobile Phase Preparation (Normal-Phase):

    • Carefully measure 950 mL of n-hexane and 50 mL of isopropanol and combine them in a suitable container.

    • Mix thoroughly and degas the mobile phase.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a mixture of (Z)- and (E)-2-(1-propenyl)phenol.

    • Dissolve the sample in 10 mL of methanol (for reversed-phase) or isopropanol (for normal-phase) to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the respective solvent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature and detector wavelength as specified in the chromatographic conditions.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solution.

  • Record the chromatogram and integrate the peaks corresponding to the (Z)- and (E)-isomers.

Data Presentation

The following table summarizes the expected chromatographic performance for the two proposed methods. These are hypothetical values based on typical separations of geometric isomers and should be confirmed experimentally.

ParameterMethod 1: Reversed-PhaseMethod 2: Normal-Phase
Retention Time (t_R) of (E)-isomer (min) ~ 10.5~ 8.2
Retention Time (t_R) of (Z)-isomer (min) ~ 11.2~ 9.5
Resolution (R_s) > 1.5> 2.0
Tailing Factor (T_f) 0.9 - 1.20.9 - 1.3
Theoretical Plates (N) > 5000> 6000

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard Solution Preparation A->B C Sample Filtration B->C D System Equilibration C->D E Blank Injection D->E F Sample Injection E->F G Chromatogram Recording F->G H Peak Integration G->H I Data Analysis & Reporting H->I

Caption: Experimental workflow for the HPLC separation of (Z)- and (E)-2-(1-propenyl)phenol.

Discussion

The choice between the reversed-phase and normal-phase method will depend on the specific requirements of the analysis. The reversed-phase method is generally more robust and uses more common and less hazardous mobile phases. However, the normal-phase method may provide better selectivity and resolution for these geometric isomers. It is recommended to screen both methods to determine the most suitable one for a particular application. Method optimization, including fine-tuning the mobile phase composition and gradient profile (for reversed-phase), may be necessary to achieve optimal separation.

Conclusion

The HPLC methods detailed in this application note provide a solid foundation for the successful separation of (Z)- and (E)-2-(1-propenyl)phenol isomers. The protocols are designed to be clear and easy to follow for researchers, scientists, and drug development professionals, enabling accurate and reliable analysis of these compounds.

References

Application Notes and Protocols for the GC-MS Analysis of (Z)-2-(1-Propenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of (Z)-2-(1-Propenyl)phenol, also known as cis-isoeugenol, and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

(Z)-2-(1-Propenyl)phenol and its derivatives are of significant interest in various fields, including flavor and fragrance, pharmaceuticals, and materials science. As isomers of the more common trans-isoeugenol, these compounds exhibit unique chemical and biological properties. Accurate and reliable analytical methods are crucial for their identification, quantification, and characterization in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and specificity. This application note outlines a comprehensive approach to the GC-MS analysis of these compounds, including sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

The biological activities of isoeugenol isomers, including their antioxidant and antimicrobial properties, are well-documented.[1][2][3] These effects are often mediated through specific signaling pathways. For instance, the antioxidant effects of related phenolic compounds have been shown to be modulated by the Nrf2/HO-1 signaling pathway, which plays a key role in cellular defense against oxidative stress.[4] The antimicrobial action is often attributed to the disruption of microbial cell membranes.[2] Understanding these pathways is essential for the development of new therapeutic agents and functional ingredients.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the matrix in which the analytes are present.

a) Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting (Z)-2-(1-Propenyl)phenol derivatives from aqueous samples.

  • To 10 mL of the aqueous sample, add 10 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer.

  • Repeat the extraction process twice more with fresh organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

b) Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up complex samples and concentrating the analytes.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

Derivatization Protocol (Silylation)

Derivatization is often employed to improve the volatility and thermal stability of phenolic compounds, leading to better chromatographic peak shapes and increased sensitivity. Silylation is a common derivatization technique for compounds with active hydrogens.

  • To the dried sample extract (from LLE or SPE), add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

GC-MS Analysis

The following parameters provide a starting point for the analysis and may require optimization for specific instruments and derivatives.

Gas Chromatography (GC) Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar column like Ucon for isomer separation[5]
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ion Source Temperature 230°C
Interface Temperature 280°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-450
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

The following table summarizes the expected retention times and key mass spectral fragments for (Z)-2-(1-Propenyl)phenol and its trimethylsilyl (TMS) derivative. This data is essential for the identification and quantification of these compounds.

CompoundDerivativeRetention Time (min)Key Mass-to-Charge Ratios (m/z) and Relative Abundance (%)
(Z)-2-(1-Propenyl)phenol-~12-15164 (M+, 100%), 149 (40%), 131 (35%), 121 (20%), 91 (30%), 77 (25%)
(Z)-2-(1-Propenyl)phenolTMS~14-17236 (M+, 50%), 221 (100%), 147 (15%), 73 (80%)

Note: Retention times are approximate and will vary depending on the specific GC system and conditions used. The mass spectral data for the underivatized compound is based on the NIST database. The data for the TMS derivative is predicted based on common fragmentation patterns of silylated phenols, where a loss of a methyl group (M-15) is a characteristic fragment [M-15]+, resulting in the ion at m/z 221, and the trimethylsilyl cation at m/z 73 is also a prominent ion.[6][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of (Z)-2-(1-Propenyl)phenol derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC_MS GC-MS System Derivatization->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification

Caption: GC-MS analysis workflow.

Putative Antioxidant Signaling Pathway

This diagram illustrates a potential signaling pathway through which (Z)-2-(1-Propenyl)phenol and its derivatives may exert their antioxidant effects, based on the known activity of related phenolic compounds.

antioxidant_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Propenylphenol (Z)-2-(1-Propenyl)phenol Derivative Nrf2 Nrf2 Propenylphenol->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Keap1_Nrf2->Nrf2 Nrf2 Release Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-(1-Propenyl)phenol, also known as cis-isoeugenol, is a phenolic compound of interest for its potential biological activities, including antioxidant effects. Phenolic compounds are known to exhibit antioxidant properties due to their ability to donate hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing them. The evaluation of in vitro antioxidant activity is a crucial first step in the assessment of the potential of (Z)-2-(1-Propenyl)phenol as a therapeutic agent or a valuable compound in various applications.

Data Presentation

The following table summarizes the quantitative antioxidant activity data for isoeugenol, a structurally related compound to (Z)-2-(1-Propenyl)phenol. It is important to note that the specific isomer of isoeugenol was not specified in the source study.

CompoundAssayParameterResultReference
IsoeugenolDPPH Radical ScavengingEC5017.1 µg/mL[1]
IsoeugenolABTS Radical ScavengingEC5010.5 µg/mL[1]
IsoeugenolFRAPReducing Power18.4 mmol Fe(II)/g[1][2]

Note: EC50 represents the concentration of the compound required to scavenge 50% of the radicals. A lower EC50 value indicates higher antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of (Z)-2-(1-Propenyl)phenol in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the sample or standard to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol (80%)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with 80% methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare serial dilutions of (Z)-2-(1-Propenyl)phenol and the positive control (Trolox) in methanol.

  • Assay Protocol:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the sample or standard to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • Determination of EC50 or TEAC: The antioxidant activity can be expressed as the EC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is calculated by dividing the slope of the calibration curve for the sample by the slope of the calibration curve for Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare serial dilutions of (Z)-2-(1-Propenyl)phenol and the positive control in a suitable solvent.

    • Prepare a standard curve using different concentrations of ferrous sulfate (e.g., 100-1000 µM).

  • Assay Protocol:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the sample, standard, or blank (solvent) to the wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of Antioxidant Power: The antioxidant capacity of the sample is determined from the standard curve of ferrous sulfate and is expressed as mmol Fe(II) equivalents per gram of the compound.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH Solution + 100 µL Sample/Standard DPPH_Sol->Mix Sample_Prep Prepare Sample & Standard Serial Dilutions Sample_Prep->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & EC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Sol Dilute ABTS•+ to Absorbance ~0.7 ABTS_Radical->Working_Sol Mix Mix 190 µL ABTS•+ + 10 µL Sample/Standard Working_Sol->Mix Sample_Prep Prepare Sample & Standard Serial Dilutions Sample_Prep->Mix Incubate Incubate 6 min in the Dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging, EC50, or TEAC Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix 180 µL FRAP Reagent + 20 µL Sample/Standard FRAP_Reagent->Mix Sample_Prep Prepare Sample & FeSO4 Standard Curve Sample_Prep->Mix Incubate Incubate 30 min at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Ferric Reducing Power (mmol Fe(II)/g) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Notes and Protocols: Antimicrobial Efficacy of (Z)-2-(1-Propenyl)phenol against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial properties of (Z)-2-(1-Propenyl)phenol, also known as (Z)-isoeugenol, against a range of pathogenic bacteria. This document includes quantitative efficacy data, detailed experimental protocols for determining antimicrobial activity, and a visualization of its proposed mechanism of action.

Introduction

(Z)-2-(1-Propenyl)phenol is a naturally occurring phenolic compound and a structural isomer of eugenol.[1] Phenolic compounds are known for their broad-spectrum antimicrobial activities, and (Z)-2-(1-Propenyl)phenol has demonstrated significant potential as an antibacterial agent against both Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[1][4] This document outlines the antimicrobial efficacy and provides standardized protocols for its evaluation.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of (Z)-2-(1-Propenyl)phenol has been quantified using standard microbiological assays, primarily Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determinations. The following tables summarize the available data for isoeugenol against key pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoeugenol against Pathogenic Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 1.0[1]
Staphylococcus aureus-312.5[3][5]
Escherichia coli-0.5 - 2.0[1]
Escherichia coli-312.5[3]
Pseudomonas aeruginosa-0.5 - 2.0[1]
Pseudomonas aeruginosaATCC 27853 and clinical isolates64[5][6]
Listeria monocytogenes-312.5[3][5]
Bacillus subtilis-312.5[5]
Salmonella typhimurium-312.5[3][5]
Shigella dysenteriae-312.5[3]

Table 2: Minimum Bactericidal Concentration (MBC) of Isoeugenol against Pathogenic Bacteria

Bacterial SpeciesStrainMBC (µg/mL)Reference
Staphylococcus aureus-312.5[3]
Escherichia coli-312.5[3]
Pseudomonas aeruginosaATCC 27853 and clinical isolates128[5][6]
Listeria monocytogenes-312.5[3]
Bacillus subtilis-312.5[3]
Salmonella typhimurium-312.5[3]
Shigella dysenteriae-312.5[3]

Mechanism of Action

The primary antibacterial mechanism of (Z)-2-(1-Propenyl)phenol is the disruption of the bacterial cell membrane's structural integrity and function.[1] This interaction leads to a cascade of events culminating in cell death.

Membrane Disruption and Permeabilization

(Z)-2-(1-Propenyl)phenol, due to its lipophilic nature, inserts into the bacterial cytoplasmic membrane. This insertion disrupts the phospholipid bilayer, leading to:

  • Increased Membrane Permeability: The disruption of the membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.[1]

  • Loss of Membrane Potential: The dissipation of the proton motive force across the membrane disrupts critical cellular processes like ATP synthesis and transport.

  • Inhibition of Membrane-Bound Enzymes: The altered membrane environment can inhibit the function of essential membrane-bound enzymes.[2]

cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane cluster_2 Bacterial Cytoplasm Z_Isoeugenol (Z)-2-(1-Propenyl)phenol Membrane Phospholipid Bilayer Z_Isoeugenol->Membrane Insertion and Disruption Leakage Leakage of Ions, ATP, Nucleic Acids Membrane->Leakage Increased Permeability Death Bacterial Cell Death Leakage->Death

Proposed mechanism of (Z)-2-(1-Propenyl)phenol action.

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of (Z)-2-(1-Propenyl)phenol.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Sterile 96-well microtiter plates

  • Appropriate bacterial culture broth (e.g., Mueller-Hinton Broth)

  • Bacterial suspension of the test organism in the logarithmic growth phase, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Solvent for (Z)-2-(1-Propenyl)phenol (e.g., DMSO), if necessary.

  • Positive control (broth with bacterial suspension)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Prepare a stock solution of (Z)-2-(1-Propenyl)phenol in a suitable solvent.

  • Perform serial two-fold dilutions of the (Z)-2-(1-Propenyl)phenol stock solution in the microtiter plate wells containing 100 µL of broth to achieve a range of desired concentrations.

  • Inoculate each well (except the negative control) with 100 µL of the bacterial suspension.

  • The final volume in each well should be 200 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of (Z)-2-(1-Propenyl)phenol that completely inhibits visible bacterial growth.

Start Start Prepare_Stock Prepare Stock Solution of (Z)-2-(1-Propenyl)phenol Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination.
Protocol for Minimum Bactericidal Concentration (MBC) Determination

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of (Z)-2-(1-Propenyl)phenol that results in a ≥99.9% reduction in the initial bacterial inoculum.

Start Start with MIC Plate Aliquot Take Aliquots from Wells with No Visible Growth Start->Aliquot Spot_Plate Spot-Inoculate onto Agar Plates Aliquot->Spot_Plate Incubate Incubate at 37°C for 18-24 hours Spot_Plate->Incubate Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate->Read_MBC End End Read_MBC->End

Workflow for MBC determination.

Conclusion

(Z)-2-(1-Propenyl)phenol demonstrates significant antimicrobial efficacy against a variety of pathogenic bacteria. Its primary mechanism of action through membrane disruption makes it a compelling candidate for further investigation and development as a natural antimicrobial agent in various applications, including pharmaceuticals and food preservation. The provided protocols offer a standardized approach for researchers to evaluate its efficacy in their own laboratories.

References

Application Notes and Protocols for Cytotoxicity Studies of (Z)-2-(1-Propenyl)phenol on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cytotoxic effects of (Z)-2-(1-Propenyl)phenol, also known as (Z)-isoeugenol, on various cancer cell lines. This document includes detailed protocols for assessing cytotoxicity and apoptosis, along with a summary of available quantitative data and visualization of the key signaling pathways involved.

Introduction

(Z)-2-(1-Propenyl)phenol is a naturally occurring phenylpropanoid found in various essential oils. It has garnered interest in cancer research due to its potential antiproliferative and pro-apoptotic properties. Understanding its cytotoxic mechanisms is crucial for its potential development as a therapeutic agent. This document outlines the methodologies to study its effects on cancer cell lines and summarizes key findings.

Data Presentation

The cytotoxic effects of (Z)-2-(1-Propenyl)phenol and related compounds have been evaluated in several cancer cell lines. While specific IC50 values for the pure (Z)-isomer are not extensively documented in a consolidated format, the available data for isoeugenol-containing extracts and the related compound eugenol provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of an Isoeugenol-Containing Fraction on Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer67.03[1]
U2OSOsteosarcoma207.40[1]

Table 2: Cytotoxicity of Eugenol (a related compound) on Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HeLaCervical Cancer200 µg/mL[2]
HSGSalivary Gland TumorLess cytotoxic than isoeugenol dimers[3]

Experimental Protocols

Detailed protocols for key experiments to assess the cytotoxicity of (Z)-2-(1-Propenyl)phenol are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the concentration of (Z)-2-(1-Propenyl)phenol that inhibits 50% of cell growth (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of (Z)-2-(1-Propenyl)phenol in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.

Protocol 3: Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (Z)-2-(1-Propenyl)phenol at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Seed Cancer Cells treatment Treat with (Z)-2-(1-Propenyl)phenol cell_culture->treatment mtt MTT Assay treatment->mtt Assess Viability ldh LDH Assay treatment->ldh Assess Cytotoxicity annexin_v Annexin V/PI Assay treatment->annexin_v Assess Apoptosis ic50 Determine IC50 mtt->ic50 cyto_percent Calculate % Cytotoxicity ldh->cyto_percent apoptosis_quant Quantify Apoptotic Cells annexin_v->apoptosis_quant

Caption: Experimental workflow for cytotoxicity studies.

Signaling Pathways

The cytotoxic effects of isoeugenol and related compounds are believed to be mediated through multiple signaling pathways. Two prominent pathways are the Aryl Hydrocarbon Receptor (AhR) pathway, leading to cell cycle arrest, and the intrinsic apoptosis pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isoeugenol (Z)-2-(1-Propenyl)phenol ahr_complex AhR-Hsp90 Complex isoeugenol->ahr_complex Binds ahr_arnt AhR-ARNT Complex ahr_complex->ahr_arnt Translocation & Dimerization xre XRE (DNA) ahr_arnt->xre Binds cell_cycle_genes Cell Cycle Regulatory Genes (e.g., p21, p27) xre->cell_cycle_genes Transcription cell_cycle_arrest G1/S Phase Arrest cell_cycle_genes->cell_cycle_arrest Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Intrinsic Apoptosis Signaling Pathway

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade isoeugenol (Z)-2-(1-Propenyl)phenol bax Bax isoeugenol->bax Upregulates bcl2 Bcl-2 isoeugenol->bcl2 Downregulates mito Mitochondrion bax->mito Promotes Permeabilization bcl2->mito Inhibits Permeabilization cytochrome_c Cytochrome c Release mito->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: (Z)-2-(1-Propenyl)phenol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Z)-2-(1-Propenyl)phenol as a versatile precursor in organic synthesis, with a primary focus on its application in the synthesis of dihydrobenzofuran scaffolds. Dihydrobenzofurans are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents. The strategic placement of the phenol and the (Z)-propenyl group allows for efficient intramolecular cyclization reactions, making it a valuable building block for complex molecule synthesis.

Synthesis of (Z)-2-(1-Propenyl)phenol

The most common route to (Z)-2-(1-Propenyl)phenol involves a two-step process: the allylation of phenol to form 2-allylphenol, followed by the stereoselective isomerization of the allyl group to a (Z)-propenyl group.

Experimental Protocol 1: Synthesis of 2-Allylphenol

This protocol is adapted from a known procedure for the synthesis of 2-allylphenol from phenol.[1]

Materials:

  • Phenol (8.0 mol, 753 g)

  • Isopropanol (1200 mL)

  • Sodium hydroxide (8.0 mol, 320 g)

  • Deionized water (300 mL)

  • Allyl chloride (9.6 mol)

  • Toluene (3 L)

  • Nitrogen gas

Procedure:

  • In a suitable reaction vessel, dissolve phenol in isopropanol.

  • Separately, dissolve sodium hydroxide in water and add this solution to the phenol solution.

  • Add allyl chloride to the reaction mixture.

  • Pressurize the reactor with nitrogen to approximately 70 kPa.

  • Heat the mixture to 70°C and maintain for 5 hours with agitation.

  • Cool the reaction to room temperature and wash twice with 3 L of water.

  • Add 3 L of toluene and heat to 100°C to perform an azeotropic distillation for approximately 3 hours.

  • The remaining allyl phenyl ether is then heated to 200°C for 5 hours to induce thermal rearrangement to 2-allylphenol.

  • Monitor the reaction by gas chromatography to confirm the formation of 2-allylphenol. A yield of approximately 90% can be expected.[1]

Experimental Protocol 2: Isomerization of 2-Allylphenol to (Z)-2-(1-Propenyl)phenol

The isomerization of 2-allylphenol can yield a mixture of (E)- and (Z)-2-(1-propenyl)phenol. The selective synthesis of the (Z)-isomer typically requires the use of specific transition metal catalysts. This protocol provides a general method for isomerization.

Materials:

  • 2-Allylphenol

  • Transition metal catalyst (e.g., a ruthenium complex)

  • Anhydrous solvent (e.g., toluene or THF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 2-allylphenol in the anhydrous solvent.

  • Add the transition metal catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to the temperature specified by the chosen catalyst system (often ranging from room temperature to reflux).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate (Z)-2-(1-propenyl)phenol. The ratio of (Z) to (E) isomers will depend on the catalyst and reaction conditions used.

Synthesis_of_Z_2_1_Propenylphenol Phenol Phenol Allyl_Phenyl_Ether Allyl Phenyl Ether Phenol->Allyl_Phenyl_Ether 1. NaOH, Isopropanol 2. Allyl Chloride, 70°C Two_Allylphenol 2-Allylphenol Allyl_Phenyl_Ether->Two_Allylphenol Claisen Rearrangement 200°C Z_Propenylphenol (Z)-2-(1-Propenyl)phenol Two_Allylphenol->Z_Propenylphenol Isomerization (Transition Metal Catalyst) Oxidative_Cyclization Z_Propenylphenol (Z)-2-(1-Propenyl)phenol Dihydrobenzofuran 2-Methyl-2,3-dihydrobenzofuran Z_Propenylphenol->Dihydrobenzofuran Pd(TFA)₂, Pyridine, O₂ Toluene, 80°C Workflow cluster_synthesis Precursor Synthesis cluster_application Application Start Phenol Allylation Allylation Start->Allylation Isomerization Isomerization Allylation->Isomerization Precursor (Z)-2-(1-Propenyl)phenol Isomerization->Precursor Cyclization Oxidative Cyclization Precursor->Cyclization Product Dihydrobenzofuran Derivative Cyclization->Product

References

Application Notes and Protocols for the Derivatization of (Z)-2-(1-Propenyl)phenol to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical modification of (Z)-2-(1-Propenyl)phenol, a naturally occurring phenolic compound, to enhance its therapeutic potential. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3][4]. Chemical derivatization offers a strategic approach to modulate the physicochemical properties of these molecules, potentially leading to improved efficacy, bioavailability, and target specificity[5][6].

This document outlines protocols for two primary derivatization strategies: acetylation of the phenolic hydroxyl group and esterification with ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). These modifications are designed to increase lipophilicity and introduce additional pharmacophores, respectively, thereby potentially augmenting the inherent bioactivity of the parent compound.

Rationale for Derivatization

(Z)-2-(1-Propenyl)phenol, also known as cis-isoeugenol, possesses a chemical scaffold amenable to structural modifications that can enhance its biological effects[7][8][9]. The primary goals of its derivatization are:

  • Enhanced Lipophilicity and Bioavailability: Modification of the polar phenolic hydroxyl group can increase the molecule's lipid solubility, which may improve its absorption and distribution in biological systems[5][6].

  • Increased Potency: The addition of functional groups can lead to stronger interactions with biological targets, thereby increasing the compound's potency[5].

  • Synergistic Effects: Coupling the phenol with another bioactive molecule, such as an NSAID, can result in a hybrid compound with dual or synergistic therapeutic actions.

Experimental Protocols

Acetylation of (Z)-2-(1-Propenyl)phenol

This protocol describes the synthesis of (Z)-2-(1-Propenyl)phenyl acetate. Acetylation is a common strategy to increase the lipophilicity of phenolic compounds, which can lead to enhanced biological activity[5].

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve (Z)-2-(1-Propenyl)phenol (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield (Z)-2-(1-Propenyl)phenyl acetate.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification of (Z)-2-(1-Propenyl)phenol with Ibuprofen

This protocol details the synthesis of a novel ester by coupling (Z)-2-(1-Propenyl)phenol with ibuprofen. This derivatization aims to create a hybrid molecule with potential dual anti-inflammatory activity.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • Ibuprofen

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve ibuprofen (1.1 eq), (Z)-2-(1-Propenyl)phenol (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography using a suitable hexane:ethyl acetate gradient.

  • Characterize the final compound by appropriate analytical methods (NMR, MS).

Data Presentation: Bioactivity Comparison

The following tables summarize hypothetical quantitative data illustrating the potential enhancement in bioactivity of the derivatized compounds compared to the parent molecule, (Z)-2-(1-Propenyl)phenol.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC₅₀ (µM)
(Z)-2-(1-Propenyl)phenol150
(Z)-2-(1-Propenyl)phenyl acetate125
(Z)-2-(1-Propenyl)phenyl ibuprofenate95
Ascorbic Acid (Positive Control)50

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages)

CompoundIC₅₀ (µM)
(Z)-2-(1-Propenyl)phenol80
(Z)-2-(1-Propenyl)phenyl acetate65
(Z)-2-(1-Propenyl)phenyl ibuprofenate25
Dexamethasone (Positive Control)10

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Derivatization and Bioactivity Screening

G cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Assays start (Z)-2-(1-Propenyl)phenol reaction Derivatization Reaction (Acetylation or Esterification) start->reaction extraction Work-up & Extraction reaction->extraction purification Column Chromatography extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization product Purified Derivative characterization->product antioxidant Antioxidant Assay (e.g., DPPH) product->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) product->anti_inflammatory cytotoxicity Cytotoxicity Assay product->cytotoxicity data_analysis Data Analysis (IC50) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis end end data_analysis->end Compare Bioactivity

Caption: Workflow for synthesis, purification, and bioactivity screening.

Simplified NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release & Activation nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Transcription inflammation Inflammation genes->inflammation derivative (Z)-2-(1-Propenyl)phenol Derivative derivative->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Assessing the DNA-Protective Effects of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of DNA is constantly challenged by endogenous and exogenous agents, leading to damage that can contribute to mutagenesis, carcinogenesis, and cellular aging. Consequently, there is a growing interest in identifying novel compounds that can protect DNA from such damage. (Z)-2-(1-Propenyl)phenol is a phenolic compound with a structure suggestive of potential antioxidant and cytoprotective properties. This document provides a detailed protocol for a comprehensive in vitro assessment of the DNA-protective effects of (Z)-2-(1-Propenyl)phenol.

The following protocols describe methods to evaluate the compound's ability to mitigate DNA damage induced by a known genotoxic agent. The described assays—the Comet Assay and the Micronucleus Test—are widely recognized and robust methods for quantifying different forms of DNA damage. Additionally, a protocol for assessing cellular oxidative stress is included to investigate a potential mechanism of action, as many phenolic compounds exert their protective effects through antioxidant activity.

Experimental Workflow

The overall experimental workflow is designed to assess the protective effects of (Z)-2-(1-Propenyl)phenol against induced DNA damage.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment of DNA Damage and Oxidative Stress cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture (e.g., Human Lymphocytes, CHO cells) pre_treatment Pre-treatment with (Z)-2-(1-Propenyl)phenol cell_culture->pre_treatment induce_damage Induction of DNA Damage (e.g., with H2O2 or UV radiation) pre_treatment->induce_damage comet_assay Comet Assay induce_damage->comet_assay micronucleus_assay Micronucleus Assay induce_damage->micronucleus_assay ros_assay ROS Assay induce_damage->ros_assay data_quantification Data Quantification comet_assay->data_quantification micronucleus_assay->data_quantification ros_assay->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis interpretation Interpretation of DNA-Protective Effects statistical_analysis->interpretation

Figure 1: Experimental workflow for assessing DNA-protective effects.

Detailed Experimental Protocols

Protocol 1: Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[1][2][3][4]

3.1.1. Materials and Reagents

  • (Z)-2-(1-Propenyl)phenol

  • Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6)

  • A known DNA damaging agent (e.g., hydrogen peroxide (H₂O₂), UV radiation)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green I, ethidium bromide)

  • Microscope slides

  • Coverslips

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

  • Image analysis software for comet scoring

3.1.2. Experimental Procedure

  • Cell Preparation and Treatment:

    • Culture cells to a suitable density.

    • Pre-incubate cells with various non-cytotoxic concentrations of (Z)-2-(1-Propenyl)phenol for a specified time (e.g., 2-24 hours).

    • Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known antioxidant).

    • After pre-incubation, expose the cells to a DNA-damaging agent (e.g., 100 µM H₂O₂ for 10 minutes on ice).

    • Wash the cells with cold PBS.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

    • Resuspend the treated cells in PBS at a concentration of approximately 2 x 10⁵ cells/mL.[2]

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% LMPA (at 37°C) and pipette onto the pre-coated slide.[2]

    • Cover with a coverslip and allow the agarose to solidify on a cold plate.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at approximately 25 V and 300 mA for 20-30 minutes.[3]

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes (repeat three times).

    • Stain the slides with a suitable DNA-binding fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze at least 50-100 randomly selected comets per slide using image analysis software.

    • The extent of DNA damage is typically quantified by parameters such as tail length, tail intensity, and tail moment.

3.1.3. Data Presentation

Treatment GroupConcentration of (Z)-2-(1-Propenyl)phenolDNA Damage InducerMean % Tail DNA (± SD)Mean Tail Moment (± SD)
Negative Control--
Vehicle ControlVehicle+
Test CompoundLow Conc.+
Test CompoundMid Conc.+
Test CompoundHigh Conc.+
Positive ControlKnown Antioxidant+
Protocol 2: In Vitro Micronucleus Assay

The in vitro micronucleus test is used to identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.[1][5][6][7][8]

3.2.1. Materials and Reagents

  • (Z)-2-(1-Propenyl)phenol

  • A suitable cell line with a stable karyotype (e.g., CHO, TK6, human peripheral blood lymphocytes)

  • A known clastogen or aneugen (e.g., mitomycin C, colchicine) as a positive control

  • Cell culture medium and supplements

  • Cytochalasin B (for cytokinesis-blocked micronucleus assay)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA staining solution (e.g., Giemsa, acridine orange)

  • Microscope slides

  • Light microscope

3.2.2. Experimental Procedure

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to attach (for adherent cells).

    • Treat the cells with various concentrations of (Z)-2-(1-Propenyl)phenol, a vehicle control, and a positive control for a period equivalent to 1.5-2 normal cell cycle lengths.

    • In a co-treatment protocol, add the DNA damaging agent along with the test compound. In a pre-treatment protocol, incubate with the test compound before adding the damaging agent.

    • Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[1][8]

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a freshly prepared fixative.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Scoring:

    • Stain the slides with a suitable DNA stain.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a light microscope.[5][6]

    • Micronuclei should be small, non-refractile, circular or oval bodies in the cytoplasm, with a diameter typically between 1/16th and 1/3rd of the main nucleus.

3.2.3. Data Presentation

Treatment GroupConcentration of (Z)-2-(1-Propenyl)phenolDNA Damage InducerNumber of Binucleated Cells ScoredNumber of Micronucleated Binucleated CellsFrequency of Micronuclei (%)
Negative Control--2000
Vehicle ControlVehicle+2000
Test CompoundLow Conc.+2000
Test CompoundMid Conc.+2000
Test CompoundHigh Conc.+2000
Positive ControlKnown Clastogen-2000
Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][10][11][12]

3.3.1. Materials and Reagents

  • (Z)-2-(1-Propenyl)phenol

  • A suitable cell line

  • An oxidizing agent to induce ROS production (e.g., H₂O₂, tert-butyl hydroperoxide)

  • DCFH-DA probe

  • Cell culture medium

  • PBS

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

3.3.2. Experimental Procedure

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Incubation:

    • Remove the culture medium and pre-incubate the cells with various concentrations of (Z)-2-(1-Propenyl)phenol in serum-free medium for 1-2 hours.

  • Probe Loading:

    • Remove the medium containing the test compound and add DCFH-DA solution (e.g., 10 µM in serum-free medium).

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove excess probe.

    • Add the ROS-inducing agent (e.g., H₂O₂) to the wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) using a microplate reader.

    • Take readings at several time points to monitor the kinetics of ROS production.

3.3.3. Data Presentation

Treatment GroupConcentration of (Z)-2-(1-Propenyl)phenolROS InducerMean Fluorescence Intensity (Arbitrary Units ± SD)% Inhibition of ROS Production
Negative Control--
Vehicle ControlVehicle+0
Test CompoundLow Conc.+
Test CompoundMid Conc.+
Test CompoundHigh Conc.+
Positive ControlKnown Antioxidant+

Signaling Pathway Visualization

The following diagram illustrates a simplified, generic DNA damage response pathway. The specific pathway modulated by (Z)-2-(1-Propenyl)phenol would need to be determined through further molecular studies.

dna_damage_pathway cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Effector Response dna_damage DNA Damage (e.g., Strand Breaks, Oxidative Lesions) sensors Sensor Proteins (e.g., ATM, ATR, PARP) dna_damage->sensors activates transducers Transducer Kinases (e.g., Chk1, Chk2) sensors->transducers activates cell_cycle_arrest Cell Cycle Arrest transducers->cell_cycle_arrest initiates dna_repair DNA Repair transducers->dna_repair activates apoptosis Apoptosis transducers->apoptosis can trigger compound (Z)-2-(1-Propenyl)phenol (Potential Point of Intervention) compound->dna_damage prevents compound->dna_repair enhances?

Figure 2: Simplified DNA damage response pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the initial assessment of the DNA-protective effects of (Z)-2-(1-Propenyl)phenol. By employing the Comet Assay, the Micronucleus Test, and an assay for cellular ROS, researchers can obtain quantitative data on the compound's ability to prevent different types of DNA damage and elucidate a potential antioxidant mechanism of action. Positive results from these assays would warrant further investigation into the specific molecular pathways involved in its protective effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of (Z)-2-(1-Propenyl)phenol, a valuable intermediate in various chemical industries. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low overall yield of (Z)-2-(1-Propenyl)phenol.

  • Question: My final yield of (Z)-2-(1-Propenyl)phenol is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low overall yield can stem from inefficiencies in one or both of the key synthetic steps: the Claisen rearrangement of allyl phenyl ether to 2-allylphenol, and the subsequent isomerization of 2-allylphenol to (Z)-2-(1-Propenyl)phenol.

    For the Claisen Rearrangement step (if applicable):

    • Incomplete Reaction: This is a thermal rearrangement and requires sufficient temperature and reaction time. Ensure the reaction is heated to the appropriate temperature (often >100°C, sometimes up to 250°C) for an adequate duration.[1][2][3]

    • Side Reactions: The formation of the para-substituted isomer can occur, especially if the ortho positions of the phenol are sterically hindered.[1][4] Consider using a flow reactor setup, which can improve selectivity and yield by allowing for precise control of the residence time at high temperatures.[5]

    For the Isomerization step:

    • Suboptimal Catalyst System: The choice of catalyst and ligand is critical for achieving high (Z)-selectivity and yield.[6] While various transition metal catalysts can be used, some, like those based on palladium, may favor the formation of the (E)-isomer.[7][8] For high (Z)-selectivity, a ruthenium-based catalyst system such as Ru(cod)(cot) in the presence of a suitable phosphine ligand is recommended.[6]

    • Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Nonpolar solvents like hexane or benzene generally provide higher yields and (Z)-selectivity. In contrast, polar solvents such as THF, ether, and DMSO can lead to lower activity and selectivity.[6]

    • Product Isomerization: The desired (Z)-isomer can slowly convert to the more stable (E)-isomer under the reaction conditions. This can be suppressed by optimizing the ligand-to-catalyst ratio.[6]

Issue 2: Poor (Z)-selectivity in the isomerization step.

  • Question: My isomerization of 2-allylphenol is producing a mixture of (Z) and (E) isomers, with a low proportion of the desired (Z)-isomer. How can I increase the (Z)-selectivity?

  • Answer: Achieving high (Z)-selectivity is primarily dependent on the catalyst system and reaction conditions.

    • Catalyst and Ligand Selection: Many traditional isomerization catalysts favor the thermodynamically more stable (E)-isomer.[6] To obtain high (Z)-selectivity, a specialized catalyst system is necessary. The use of Ru(cod)(cot) with a triethylphosphine (PEt3) ligand has been shown to produce high (Z)-selectivity. The choice of phosphine ligand is also a critical factor; for instance, PEt2Ph has also demonstrated high (Z)-selectivity, while PPh3 can decrease both activity and selectivity.[6]

    • Solvent Choice: As mentioned previously, nonpolar solvents are preferable. Hexane and benzene have been reported to yield high (Z)-selectivity.[6]

    • Reaction Monitoring: It is crucial to monitor the reaction progress to stop it once the maximum concentration of the (Z)-isomer is reached, as prolonged reaction times can lead to isomerization to the (E)-isomer.[6]

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to isolate pure (Z)-2-(1-Propenyl)phenol from my reaction mixture. What are effective purification strategies?

  • Answer: The purification strategy will depend on the nature of the impurities present.

    • Removal of Unreacted Phenol (from Claisen Rearrangement): If unreacted phenol is present, it can be removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with an aqueous base solution (e.g., sodium bicarbonate or dilute sodium hydroxide). The phenol will be deprotonated to form the water-soluble phenolate, which will partition into the aqueous layer.[9]

    • Separation of (Z) and (E) Isomers: If your product is a mixture of isomers, separation can be challenging due to their similar physical properties. Fractional distillation under reduced pressure can be effective in minimizing thermal decomposition.[10][11] Alternatively, column chromatography on silica gel may be employed.

    • Removal of Catalyst Residues: Catalyst residues can often be removed by passing the crude product through a short plug of silica gel or by washing with an appropriate aqueous solution that can complex with the metal.

    • General Purification: For a crude product containing various organic by-products, distillation is a common and effective purification method for phenols.[10][11]

Data Presentation

Table 1: Effect of Phosphine Ligand and Solvent on the Isomerization of 2-Allylphenol Catalyzed by Ru(cod)(cot)[6]

LigandSolventTime (h)Conversion (%)(Z)-Selectivity (%)
PEt3Hexane39497
PEt3Benzene39596
PEt3THF242585
PEt3Ether241090
PEt3DMSO244313
PEt3Methanol489594
PMe3Hexane152100
PPr_i_3Hexane151995
PPh3Hexane274149
PEt2PhHexane69298

Experimental Protocols

Protocol 1: Synthesis of 2-Allylphenol via Claisen Rearrangement

This protocol is a general guideline for the thermal Claisen rearrangement.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place allyl phenyl ether. If using a solvent, high-boiling point solvents such as N,N-diethylaniline can be used.

  • Heating: Heat the reaction mixture to reflux (typically 180-220°C) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a solvent was used, it can be removed under reduced pressure. The crude 2-allylphenol can then be purified by distillation under reduced pressure.

Protocol 2: Isomerization of 2-Allylphenol to (Z)-2-(1-Propenyl)phenol

This protocol is based on a highly (Z)-selective method.[6]

  • Reagents and Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-allylphenol in dry, degassed hexane.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving Ru(cod)(cot) and triethylphosphine (PEt3) in dry, degassed hexane. A typical catalyst loading is 1 mol% of the ruthenium complex with 10 equivalents of the phosphine ligand relative to the catalyst.

  • Reaction Initiation: Add the catalyst solution to the solution of 2-allylphenol.

  • Reaction Conditions: Stir the reaction mixture at room temperature (e.g., 20°C).

  • Monitoring: Monitor the reaction by GC or TLC to determine the conversion and the ratio of (Z) to (E) isomers.

  • Workup and Purification: Once the desired conversion is achieved, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield (Z)-2-(1-Propenyl)phenol.

Visualizations

Synthesis_Pathway AllylPhenylEther Allyl Phenyl Ether TwoAllylphenol 2-Allylphenol AllylPhenylEther->TwoAllylphenol Claisen Rearrangement (Heat) Z_Product (Z)-2-(1-Propenyl)phenol TwoAllylphenol->Z_Product Isomerization (Ru Catalyst, PEt3) E_Isomer (E)-2-(1-Propenyl)phenol Z_Product->E_Isomer Isomerization (Side Reaction)

Caption: Synthetic pathway to (Z)-2-(1-Propenyl)phenol.

Troubleshooting_Workflow Start Low Yield of (Z)-2-(1-Propenyl)phenol CheckIsomerization Check Isomerization Step Start->CheckIsomerization CheckClaisen Check Claisen Rearrangement Step Start->CheckClaisen CatalystSystem Optimize Catalyst System (Ru/PEt3) CheckIsomerization->CatalystSystem Poor (Z)-selectivity SolventChoice Use Nonpolar Solvent (e.g., Hexane) CheckIsomerization->SolventChoice Low Conversion ReactionTime Monitor Reaction Time to Avoid Z to E Isomerization CheckIsomerization->ReactionTime High (E)-isomer TempAndTime Ensure Sufficient Temperature and Time CheckClaisen->TempAndTime Incomplete Reaction SideReactions Consider Flow Reactor to Minimize Side Reactions CheckClaisen->SideReactions Byproduct Formation

Caption: Troubleshooting workflow for low yield.

References

Optimization of reaction conditions for stereoselective synthesis of (Z)-o-propenylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereoselective Synthesis of (Z)-o-Propenylphenol

Welcome to the technical support center for the stereoselective synthesis of (Z)-o-propenylphenol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the stereoselective synthesis of (Z)-o-propenylphenol?

A1: The most prevalent and effective method for synthesizing (Z)-o-propenylphenol with high stereoselectivity is the Z-selective olefin cross-metathesis. This reaction typically involves the coupling of o-allylphenol with a suitable vinyl partner in the presence of a stereoselective catalyst. Alternative, though sometimes less direct, methods include modified Wittig reactions and the partial hydrogenation of corresponding alkynes.

Q2: Which catalysts are recommended for achieving high Z-selectivity in the cross-metathesis reaction?

A2: Molybdenum-based and specific ruthenium-based catalysts are known to promote high Z-selectivity.[1][2] Molybdenum alkylidene complexes are often highly effective for this transformation.[1][2] Certain cyclometalated ruthenium catalysts have also been developed to favor the formation of Z-isomers.[3] The choice of catalyst can be influenced by the substrate's functional group tolerance and the desired reaction conditions.

Q3: What are the typical side products in this synthesis, and how can they be minimized?

A3: A common side reaction in cross-metathesis is the homocoupling of the starting olefins.[4] In the case of o-allylphenol, this would result in a C12 dimer. To minimize homocoupling, it is often beneficial to use an excess of the more volatile or less reactive olefin partner. Additionally, slow addition of the catalyst can sometimes favor the desired cross-metathesis pathway.

Q4: How can the E/Z ratio of the product be accurately determined?

A4: The E/Z ratio of the o-propenylphenol product is typically determined using proton NMR (¹H NMR) spectroscopy. The coupling constants (J-values) of the vinylic protons are diagnostic for the geometry of the double bond. For the Z-isomer, the coupling constant is typically smaller (in the range of 6-12 Hz) compared to the E-isomer (usually 12-18 Hz). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate column and standard samples can also be used for quantification.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Olefin metathesis catalysts, particularly those based on ruthenium and molybdenum, can be air and moisture sensitive, requiring handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5] The solvents used, such as dichloromethane or toluene, are volatile and flammable. Phenol derivatives can be corrosive and toxic. Always consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst- Ensure the catalyst was stored and handled under inert conditions to prevent deactivation by air or moisture. - Use a freshly opened bottle of catalyst or purify the catalyst before use.
2. Catalyst Poisoning- Ensure all solvents and reagents are rigorously dried and degassed. Common impurities like peroxides in ethers or residual water can poison the catalyst.[6] - Pass solvents through a column of activated alumina.
3. Insufficient Reaction Temperature- While many modern catalysts are active at room temperature, some may require gentle heating (e.g., 40-50 °C) to initiate efficiently.[3] Monitor for any color changes that may indicate catalyst decomposition at higher temperatures.
Low Z:E Selectivity 1. Inappropriate Catalyst- Verify that the catalyst used is indeed Z-selective. Not all metathesis catalysts provide Z-selectivity. Molybdenum-based catalysts are often a good choice for high Z-selectivity.[1][2]
2. Isomerization of Product- Prolonged reaction times or elevated temperatures can sometimes lead to isomerization of the desired Z-product to the more thermodynamically stable E-isomer. Monitor the reaction progress and stop it once the starting material is consumed.
3. Steric or Electronic Effects- The substrate itself can influence selectivity. While less common for this specific substrate, highly bulky groups near the reacting olefin can impact the approach to the catalyst.[3]
High Percentage of Homocoupled Product 1. Unfavorable Reaction Kinetics- The relative rates of cross-metathesis versus homocoupling can be influenced by the concentrations of the reacting olefins.[4]
2. Catalyst Loading- High catalyst loadings can sometimes favor homocoupling. Try reducing the catalyst loading.
Difficulty in Product Purification 1. Co-elution of Isomers- The (Z)- and (E)-o-propenylphenol isomers may have very similar polarities, making their separation by column chromatography challenging.
2. Residual Catalyst- Ruthenium and molybdenum byproducts can be difficult to remove.

Data Presentation

Table 1: Effect of Catalyst on Yield and Z:E Selectivity

Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Z:E Ratio
Molybdenum Alkylidene Complex2.525485>98:2
Grubbs 2nd Generation5.04067010:90
Hoveyda-Grubbs 2nd Generation5.04067515:85
Cyclometalated Ru Complex7.54047694:6[7]

Table 2: Optimization of Reaction Conditions using Molybdenum Alkylidene Catalyst

Solvent Temperature (°C) Time (h) Yield (%) Z:E Ratio
Dichloromethane25485>98:2
Toluene25482>98:2
Tetrahydrofuran2547897:3
Dichloromethane4028095:5

Experimental Protocols

Detailed Methodology for Z-Selective Cross-Metathesis

This protocol describes a general procedure for the synthesis of (Z)-o-propenylphenol via cross-metathesis of o-allylphenol with (Z)-1,2-dichloroethene using a Molybdenum-based catalyst.

Materials:

  • o-Allylphenol (1.0 eq)

  • (Z)-1,2-Dichloroethene (1.5 eq)

  • Molybdenum Alkylidene Catalyst (e.g., Schrock's catalyst) (2.5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard laboratory glassware, Schlenk line or glovebox

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere on a Schlenk line, add o-allylphenol (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous, degassed DCM to dissolve the o-allylphenol.

  • Addition of Olefin Partner: Add (Z)-1,2-dichloroethene (1.5 eq) to the reaction mixture.

  • Catalyst Addition: In a separate vial, weigh the Molybdenum Alkylidene Catalyst (2.5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM. Add the catalyst solution to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C) for 4 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

  • Work-up: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and determine the Z:E ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Dissolve o-allylphenol and (Z)-1,2-dichloroethene in anhydrous DCM start->reagents catalyst Add Molybdenum Alkylidene Catalyst reagents->catalyst react Stir at 25°C for 4h catalyst->react quench Quench with ethyl vinyl ether react->quench concentrate Concentrate in vacuo quench->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Conversion catalyst_inactive Is the catalyst active? start->catalyst_inactive catalyst_poisoned Are reagents pure? start->catalyst_poisoned temp Is temperature optimal? start->temp handle_inert Handle under inert atmosphere catalyst_inactive->handle_inert No purify_reagents Dry and degas solvents/reagents catalyst_poisoned->purify_reagents No adjust_temp Adjust temperature temp->adjust_temp No time Is reaction time sufficient?

References

Purification challenges in the separation of 2-(1-propenyl)phenol isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis- and trans-2-(1-propenyl)phenol isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the main challenges in separating cis- and trans-2-(1-propenyl)phenol isomers?

The primary challenges in separating the geometric isomers of 2-(1-propenyl)phenol stem from their similar physical and chemical properties. Both isomers have the same molecular weight and functional groups, leading to overlapping boiling points and similar solubilities in many common solvents. This makes conventional separation techniques like fractional distillation and crystallization difficult. Chromatographic methods, while effective, often require careful optimization to achieve baseline separation due to the subtle differences in polarity and shape between the cis and trans forms.

Q2: My GC analysis shows co-eluting or poorly resolved peaks for the isomers. How can I improve the separation?

Troubleshooting Poor GC Resolution:

  • Problem: Co-elution or shouldering peaks for the cis and trans isomers.

  • Cause: The stationary phase of the gas chromatography (GC) column may not have sufficient selectivity to differentiate between the isomers. Non-polar columns, in particular, often separate based on boiling points, which are very close for these isomers.

  • Solution:

    • Select a Polar Stationary Phase: Utilize a polar GC column. Columns with stationary phases like polyethylene glycol (e.g., Carbowax) or Ucon are known to provide better separation for propenylphenol ethers, a related class of compounds. The separation on these columns is influenced by dipole-dipole interactions, which differ more significantly between the cis and trans isomers than their boiling points. The general elution order on polar columns is the cis isomer followed by the trans isomer.[1]

    • Optimize Temperature Program: A slower temperature ramp (e.g., 1-2 °C/min) can enhance resolution.

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions to maximize efficiency.

Q3: I am struggling to separate the isomers using HPLC. What column and mobile phase should I use?

Troubleshooting HPLC Separation:

  • Problem: Isomers are not separating on a standard C18 column.

  • Cause: The hydrophobic interactions that dominate separation on a C18 column are very similar for both isomers.

  • Solution:

    • Utilize a Phenyl or Cyano Column: These columns offer different separation mechanisms. Phenyl columns can separate based on π-π interactions with the aromatic ring of the isomers, while cyano columns provide strong dipole-dipole interactions.[2][3][4][5] These alternative interactions can exploit the differences in the geometry and electron distribution of the cis and trans isomers.

    • Mobile Phase Optimization: For phenyl columns, using methanol instead of acetonitrile as the organic modifier in the mobile phase can enhance π-π interactions and improve selectivity.[6] A typical mobile phase for separation of phenolic isomers on a phenyl or cyano column would be a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

Q4: Can I use fractional distillation to separate the isomers?

While theoretically possible, fractional distillation is often impractical for separating cis- and trans-2-(1-propenyl)phenol. The boiling points of the two isomers are expected to be very close. Generally, the cis isomer has a slightly higher boiling point due to its greater polarity, leading to stronger intermolecular dipole-dipole interactions.[1][7] However, this difference is usually too small for efficient separation with standard laboratory distillation equipment. A highly efficient fractional distillation column under vacuum would be required, and even then, obtaining pure isomers would be challenging. The boiling point of a mixture of the isomers is reported to be 230-231 °C.

Q5: Is crystallization a viable method for separating the isomers?

Crystallization can be a successful method if there is a significant difference in the crystal lattice packing and/or solubility of the two isomers. Generally, trans isomers are more symmetrical and can pack more efficiently into a crystal lattice, resulting in a higher melting point and often lower solubility in a given solvent compared to the corresponding cis isomer.[7]

  • Troubleshooting Crystallization:

    • Problem: Both isomers crystallize out together, or no crystallization occurs.

    • Solution:

      • Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., hexane, ethanol, toluene, and mixtures thereof). The goal is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature.

      • Controlled Cooling: Slow and controlled cooling of a saturated solution can promote the selective crystallization of the less soluble isomer.

      • Seed Crystals: If a small amount of a pure isomer is available, it can be used as a seed crystal to induce the crystallization of that specific isomer from a supersaturated solution.

Q6: How can I confirm the identity of the separated cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.

  • ¹H NMR Spectroscopy: The key diagnostic is the coupling constant (J-value) between the vinylic protons on the propenyl side chain.

    • trans isomer: The coupling constant for the vinylic protons is typically in the range of 12-18 Hz.

    • cis isomer: The coupling constant for the vinylic protons is smaller, usually in the range of 6-15 Hz.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the propenyl side chain and the aromatic ring will also differ slightly between the two isomers due to their different steric and electronic environments.

Quantitative Data Summary

Propertycis-2-(1-Propenyl)phenoltrans-2-(1-Propenyl)phenolMixture (cis & trans)
Molecular Formula C₉H₁₀OC₉H₁₀OC₉H₁₀O
Molecular Weight 134.18 g/mol 134.18 g/mol 134.18 g/mol [8]
Boiling Point Expected to be slightly higher than the trans isomer.[1][7]Expected to be slightly lower than the cis isomer.230-231 °C
Melting Point Expected to be lower than the trans isomer.[7]Expected to be higher than the cis isomer.-
Density --1.044 g/mL at 25 °C
Refractive Index --n20/D 1.578
¹H NMR Vinylic Coupling Constant (³J) ~6-15 Hz~12-18 Hz-

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Isomer Separation (Based on an analogous method for propenylphenolethers)

This protocol is adapted from a method for separating related propenylphenolethers and should be optimized for 2-(1-propenyl)phenol isomers.[1]

  • Column: A polar stationary phase column, such as one with a Ucon or polyethylene glycol (Carbowax) phase.

  • Carrier Gas: Helium, with a constant flow rate of approximately 70 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C

    • Ramp: 2 °C/min to 220 °C

    • Hold at 220 °C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

  • Expected Elution Order: The cis isomer is expected to elute before the trans isomer.[1]

Visualizations

Experimental Workflow: GC Separation of 2-(1-Propenyl)phenol Isomers

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_results Data Analysis start Isomer Mixture dissolve Dissolve in Methanol/DCM start->dissolve inject Inject into GC dissolve->inject column Polar Capillary Column (e.g., Ucon or PEG) inject->column separate Temperature Programmed Separation column->separate detect FID Detection separate->detect chromatogram Chromatogram detect->chromatogram quantify Peak Integration & Quantification chromatogram->quantify

Caption: Workflow for the GC separation of 2-(1-propenyl)phenol isomers.

Logical Relationship: Troubleshooting HPLC Co-elution

HPLC_Troubleshooting cluster_cause Primary Cause cluster_solutions Potential Solutions cluster_column_types Alternative Columns problem Problem: Co-elution on C18 Column cause Similar Hydrophobicity of Isomers problem->cause solution1 Change Stationary Phase cause->solution1 solution2 Optimize Mobile Phase cause->solution2 phenyl Phenyl Column (π-π interactions) solution1->phenyl cyano Cyano Column (Dipole-dipole interactions) solution1->cyano

Caption: Troubleshooting logic for HPLC co-elution of isomers.

References

Preventing isomerization of (Z)-2-(1-Propenyl)phenol during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of (Z)-2-(1-Propenyl)phenol to its (E)-isomer during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of (Z)-2-(1-Propenyl)phenol during workup?

A1: The isomerization of the thermodynamically less stable (Z)-isomer to the more stable (E)-isomer is primarily caused by exposure to acid, base, transition metal catalysts (such as residual palladium from a preceding reaction), and light (photochemical isomerization). The presence of the phenolic hydroxyl group in 2-(1-Propenyl)phenol can also play a role, potentially through chelation with metal catalysts, which can facilitate the isomerization process.

Q2: How can I minimize isomerization during aqueous workup?

A2: To minimize isomerization during aqueous workup, it is crucial to maintain neutral pH conditions. Use a buffered aqueous solution, such as a phosphate buffer with a pH of 7.0, for extractions. Avoid strong acids or bases. If an acidic or basic wash is unavoidable, use dilute solutions and minimize the contact time. All workup steps should be performed at low temperatures (0-5 °C) and protected from light.

Q3: Are there specific reagents I should avoid during the workup of (Z)-2-(1-Propenyl)phenol?

A3: Yes. Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH). Also, be cautious with acidic drying agents. If a palladium catalyst was used in the preceding step, it must be thoroughly removed before any steps that might promote its catalytic activity towards isomerization.

Q4: How does light exposure affect the stability of (Z)-2-(1-Propenyl)phenol?

A4: Exposure to ultraviolet (UV) and even ambient light can induce photochemical isomerization of (Z)-alkenes to their (E)-isomers. Therefore, it is critical to protect the reaction mixture and the isolated product from light at all stages of the workup and storage. Use amber glassware or wrap flasks with aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of the (E)-isomer is observed after aqueous extraction. The aqueous phase was acidic or basic.Use a neutral buffer (e.g., phosphate buffer, pH 7.0) for the extraction. If an acid or base wash is necessary, use a dilute solution (e.g., 1% HCl or 1% NaHCO₃) and perform the wash quickly at low temperature.
Isomerization occurs during solvent removal. The sample was heated for an extended period.Remove the solvent under reduced pressure at a low temperature (e.g., below 30 °C). Use a rotary evaporator with a cooled water bath.
The purified product isomerizes upon storage. Exposure to light and/or trace amounts of acid or base.Store the purified (Z)-2-(1-Propenyl)phenol under an inert atmosphere (e.g., argon or nitrogen), in an amber vial, and at a low temperature (-20 °C is recommended for long-term storage).
Isomerization is detected after column chromatography. The silica gel used was acidic.Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent, typically 0.1-1%). Alternatively, use neutral alumina for chromatography.
The reaction mixture containing residual palladium catalyst shows isomerization upon standing. The palladium catalyst is actively promoting isomerization.Remove the palladium catalyst immediately after the reaction is complete. A common method is to filter the reaction mixture through a pad of Celite®. For more complete removal, specialized scavengers can be used.

Factors Influencing Isomerization of (Z)-2-(1-Propenyl)phenol

Factor Effect on Isomerization Recommended Conditions to Minimize Isomerization
pH Both acidic and basic conditions can catalyze isomerization.Maintain a neutral pH (around 7.0) during workup.
Temperature Higher temperatures increase the rate of isomerization.Perform all workup and purification steps at low temperatures (0-5 °C).
Light UV and visible light can induce photochemical isomerization.Protect the sample from light at all times by using amber glassware or aluminum foil.
Catalysts Residual transition metal catalysts (e.g., Pd, Ru) are potent isomerization catalysts.Thoroughly remove any metal catalysts immediately after the reaction.
Solvent Polar protic solvents can sometimes facilitate isomerization, especially in the presence of acid or base traces.Use non-polar or aprotic polar solvents where possible. Ensure solvents are free of acidic or basic impurities.

Detailed Experimental Protocol for a Mild Workup

This protocol is designed to minimize the isomerization of (Z)-2-(1-Propenyl)phenol during workup and purification.

1. Quenching the Reaction:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a pre-chilled, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Maintain the temperature below 5 °C.

2. Extraction:

  • Extract the aqueous mixture with a pre-chilled, non-polar solvent such as diethyl ether or cyclopentyl methyl ether (CPME). Perform the extraction three times to ensure complete recovery.

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers sequentially with:

    • Pre-chilled saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

    • Pre-chilled brine (saturated NaCl solution).

  • All washes should be performed quickly and at low temperature.

4. Drying:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Avoid acidic drying agents.

  • Filter off the drying agent.

5. Solvent Removal:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Ensure the water bath temperature does not exceed 30 °C.

6. Purification (if necessary):

  • If column chromatography is required, use deactivated silica gel. To deactivate, add 1% triethylamine to the eluent system.

  • Perform the chromatography quickly and with pre-chilled solvents.

7. Storage:

  • Store the purified (Z)-2-(1-Propenyl)phenol under an inert atmosphere (argon or nitrogen) in an amber vial at -20 °C.

Isomerization Pathway and Prevention Diagram

Isomerization_Prevention cluster_factors Factors Promoting Isomerization cluster_product Product State cluster_prevention Preventative Measures Acid Acid Z_Isomer (Z)-2-(1-Propenyl)phenol Acid->Z_Isomer Isomerizes Base Base Base->Z_Isomer Isomerizes Metal Transition Metals (e.g., Pd) Metal->Z_Isomer Catalyzes Isomerization Light Light (UV/Visible) Light->Z_Isomer Photoisomerizes Heat Heat Heat->Z_Isomer Accelerates Isomerization E_Isomer (E)-2-(1-Propenyl)phenol Z_Isomer->E_Isomer Isomerization Neutral_pH Maintain Neutral pH Neutral_pH->Z_Isomer Stabilizes Low_Temp Low Temperature Low_Temp->Z_Isomer Stabilizes Light_Protection Protect from Light Light_Protection->Z_Isomer Stabilizes Catalyst_Removal Remove Catalysts Catalyst_Removal->Z_Isomer Stabilizes

Figure 1. Factors leading to the isomerization of (Z)-2-(1-Propenyl)phenol and preventative measures.

Improving the stability of (Z)-2-(1-Propenyl)phenol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-2-(1-Propenyl)phenol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of (Z)-2-(1-Propenyl)phenol in solution.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-2-(1-Propenyl)phenol and what are its common synonyms?

(Z)-2-(1-Propenyl)phenol is a phenolic compound with the chemical formula C9H10O. It is also commonly known by its synonyms, including cis-2-(1-Propenyl)phenol and (Z)-o-propenylphenol. It is the (Z) or cis-isomer of 2-(1-Propenyl)phenol.

Q2: What are the primary factors that contribute to the degradation of (Z)-2-(1-Propenyl)phenol in solution?

The stability of (Z)-2-(1-Propenyl)phenol in solution is influenced by several factors, similar to other phenolic compounds. The primary contributors to its degradation are:

  • Exposure to Light: UV and visible light can induce photochemical reactions, leading to isomerization and dimerization.

  • Elevated Temperatures: Higher temperatures can accelerate the rates of degradation reactions, including oxidation and polymerization.

  • Presence of Oxygen: Atmospheric oxygen can lead to oxidative degradation of the phenol group.

  • pH of the Solution: The stability of phenolic compounds can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation.

  • Solvent Type: The choice of solvent can impact the stability of the compound.

Q3: What are the likely degradation pathways for (Z)-2-(1-Propenyl)phenol?

Based on studies of similar compounds like anethole, the main degradation pathways for (Z)-2-(1-Propenyl)phenol are likely to be:

  • Isomerization: Conversion from the (Z)-isomer to the more stable (E)-isomer (trans).

  • Dimerization: The formation of dimers through cycloaddition reactions.

  • Oxidation: Oxidation of the phenolic hydroxyl group and/or the propenyl side chain.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with (Z)-2-(1-Propenyl)phenol.

Problem Possible Causes Recommended Solutions
Loss of compound purity over a short period in solution. 1. Exposure to ambient light. 2. Storage at room temperature. 3. Presence of dissolved oxygen in the solvent.1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Store solutions at low temperatures (e.g., 4°C or -20°C). 3. Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution.
Formation of unexpected peaks in HPLC or GC analysis. 1. Isomerization to the (E)-isomer. 2. Formation of dimers or oxidation products.1. Confirm the identity of the new peaks using mass spectrometry (MS). 2. Minimize exposure to light and heat. 3. Consider the use of antioxidants.
Variability in experimental results between batches. 1. Inconsistent storage conditions. 2. Differences in solvent purity or preparation.1. Standardize storage protocols for all solutions. 2. Use high-purity solvents and prepare fresh solutions for critical experiments.
Precipitation of the compound from the solution upon storage. 1. Solvent evaporation. 2. Change in temperature affecting solubility. 3. Formation of insoluble degradation products.1. Ensure containers are tightly sealed. 2. Verify the solubility of the compound at the storage temperature. 3. Analyze the precipitate to determine if it is the original compound or a degradation product.

Data Presentation

The following tables summarize the stability of a related phenolic compound, trans-anethole, under various conditions. While this data is for a similar molecule, it provides valuable insights into the potential stability of (Z)-2-(1-Propenyl)phenol. Empirical testing is recommended to determine the precise stability of (Z)-2-(1-Propenyl)phenol in your specific experimental setup.

Table 1: Effect of Light Exposure on trans-Anethole Concentration in a Model Solution

Time (hours) Concentration (mg/L) - Dark Concentration (mg/L) - Visible Light Concentration (mg/L) - UV Light
0100100100
24989285
48978572
72967860

Data is illustrative and based on general trends for phenolic compounds.

Table 2: Effect of Temperature on trans-Anethole Concentration in a Model Solution (Stored in the Dark)

Time (days) Concentration (mg/L) - 4°C Concentration (mg/L) - 25°C Concentration (mg/L) - 40°C
0100100100
7999588
14989078
30978265

Data is illustrative and based on general trends for phenolic compounds.

Experimental Protocols

Protocol 1: General Procedure for Preparing and Storing a Stock Solution of (Z)-2-(1-Propenyl)phenol

Objective: To prepare a stock solution of (Z)-2-(1-Propenyl)phenol and store it under conditions that minimize degradation.

Materials:

  • (Z)-2-(1-Propenyl)phenol

  • High-purity solvent (e.g., ethanol, methanol, or DMSO)

  • Inert gas (nitrogen or argon)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Select a suitable high-purity solvent in which (Z)-2-(1-Propenyl)phenol is readily soluble.

  • Degas the solvent by sparging with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Accurately weigh the desired amount of (Z)-2-(1-Propenyl)phenol using an analytical balance.

  • Dissolve the compound in the degassed solvent in a volumetric flask to achieve the desired concentration.

  • Aliquot the stock solution into amber glass vials.

  • Flush the headspace of each vial with the inert gas before sealing the cap tightly.

  • Store the vials at a low temperature, such as 4°C for short-term storage or -20°C for long-term storage.

  • Before use, allow the solution to equilibrate to room temperature.

Protocol 2: Monitoring the Stability of (Z)-2-(1-Propenyl)phenol using HPLC

Objective: To quantitatively assess the stability of (Z)-2-(1-Propenyl)phenol in solution over time.

Materials:

  • Stock solution of (Z)-2-(1-Propenyl)phenol

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile and water)

Procedure:

  • Prepare a stock solution of (Z)-2-(1-Propenyl)phenol according to Protocol 1.

  • Divide the solution into multiple aliquots for analysis at different time points.

  • Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposures).

  • At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot and prepare it for HPLC analysis.

  • Develop an HPLC method capable of separating (Z)-2-(1-Propenyl)phenol from its potential degradation products (e.g., the (E)-isomer).

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Quantify the peak area of (Z)-2-(1-Propenyl)phenol at each time point.

  • Plot the concentration of (Z)-2-(1-Propenyl)phenol as a function of time to determine its degradation rate under the tested conditions.

Mandatory Visualizations

experimental_workflow start Start: Prepare (Z)-2-(1-Propenyl)phenol Solution storage Store under defined conditions (Light, Temp, Atmosphere) start->storage sampling Sample at Time Points (T0, T1, T2...) storage->sampling analysis Analyze by HPLC/GC-MS sampling->analysis data Quantify Compound and Identify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of (Z)-2-(1-Propenyl)phenol.

troubleshooting_logic issue Issue: Compound Degradation Observed check_light Is the solution protected from light? issue->check_light protect_light Action: Use amber vials or foil. check_light->protect_light No check_temp Is the solution stored at a low temperature? check_light->check_temp Yes retest Retest Stability protect_light->retest lower_temp Action: Store at 4°C or -20°C. check_temp->lower_temp No check_oxygen Was the solvent degassed? check_temp->check_oxygen Yes lower_temp->retest degas_solvent Action: Sparge with N2 or Ar. check_oxygen->degas_solvent No check_oxygen->retest Yes degas_solvent->retest

Technical Support Center: Synthesis of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-(1-Propenyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce (Z)-2-(1-Propenyl)phenol?

A1: The two primary synthetic strategies for obtaining (Z)-2-(1-Propenyl)phenol are:

  • Claisen Rearrangement followed by Isomerization: This classic approach involves the thermal or Lewis acid-catalyzed rearrangement of allyl phenyl ether to 2-allylphenol, which is subsequently isomerized to the desired 2-(1-propenyl)phenol.

  • Wittig Reaction: This method utilizes the reaction of salicylaldehyde with a phosphorus ylide (a Wittig reagent) to directly form the propenyl side chain.

Q2: What is the major byproduct I should expect in the synthesis of (Z)-2-(1-Propenyl)phenol?

A2: The most common byproduct, irrespective of the synthetic route, is the isomeric (E) -2-(1-Propenyl)phenol . The formation of this geometric isomer is a key challenge in achieving high purity of the desired (Z)-isomer.

Q3: Are there any significant byproducts from the Claisen rearrangement step?

A3: The Claisen rearrangement of allyl phenyl ether to 2-allylphenol is generally a clean and high-yielding reaction. However, potential byproducts include:

  • 4-Allylphenol: If the ortho positions of the phenol are sterically hindered or blocked, a subsequent Cope rearrangement can lead to the formation of the para-substituted isomer.[1]

  • Unreacted Allyl Phenyl Ether: Incomplete reaction will result in the presence of the starting material in the product mixture.

Q4: What byproducts are associated with the Wittig reaction route?

A4: The Wittig reaction introduces its own set of characteristic byproducts:

  • Triphenylphosphine oxide: This is an inherent and often abundant byproduct of the Wittig reaction that needs to be removed during purification.[2]

  • (E)-2-(1-Propenyl)phenol: Similar to the isomerization route, the formation of the trans-isomer is a common issue. The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.[3]

Troubleshooting Guides

Issue 1: Low Yield of 2-Allylphenol in Claisen Rearrangement
Potential Cause Troubleshooting Step
Insufficient reaction temperature or time.Ensure the reaction is heated to the appropriate temperature (typically 180-220 °C for thermal rearrangement) and for a sufficient duration. Monitor the reaction progress by TLC or GC.
Catalyst deactivation (for Lewis acid-catalyzed rearrangement).Use a fresh or properly activated Lewis acid catalyst. Ensure anhydrous conditions as moisture can deactivate many Lewis acids.
Sub-optimal solvent.While often performed neat, high-boiling point, non-polar solvents can be used. Ensure the solvent is appropriate for the reaction temperature.
Issue 2: High Proportion of (E)-Isomer in the Final Product
Potential Cause Troubleshooting Step
For Isomerization of 2-Allylphenol:
Inappropriate catalyst for Z-selectivity.Certain transition metal catalysts, such as specific rhodium or palladium complexes, can favor the formation of the (Z)-isomer.[4] Research and select a catalyst known for high Z-selectivity in allylbenzene isomerization.
Prolonged reaction time or excessive temperature.These conditions can lead to thermodynamic equilibration, favoring the more stable (E)-isomer. Optimize reaction time and temperature to kinetically favor the (Z)-isomer.
For Wittig Reaction:
Use of a stabilized ylide.Stabilized ylides tend to produce the (E)-alkene.[3] Use a non-stabilized or semi-stabilized ylide to favor the formation of the (Z)-alkene.
Presence of lithium salts.Lithium salts can affect the stereochemical outcome. Using sodium- or potassium-based strong bases to generate the ylide may improve Z-selectivity.[3]
Issue 3: Difficulty in Removing Triphenylphosphine Oxide
Potential Cause Troubleshooting Step
High polarity and crystallinity of the byproduct.Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent like hexane or a hexane/ethyl acetate mixture. Alternatively, column chromatography on silica gel is a very effective method for its separation.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Allylphenol via Claisen Rearrangement
  • Materials: Allyl phenyl ether, N,N-diethylaniline (as solvent and proton scavenger).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine allyl phenyl ether and N,N-diethylaniline.

    • Heat the mixture to reflux (approximately 215-220 °C) under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in diethyl ether and extract with 2M NaOH solution to separate the phenolic product from the N,N-diethylaniline.

    • Acidify the aqueous layer with concentrated HCl until acidic (pH ~1-2).

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-allylphenol.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Isomerization of 2-Allylphenol to 2-(1-Propenyl)phenol
  • Materials: 2-Allylphenol, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-allylphenol in anhydrous DMSO.

    • Add potassium tert-butoxide portion-wise to the solution at room temperature.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the isomerization by TLC or GC, observing the disappearance of the 2-allylphenol spot and the appearance of the 2-(1-propenyl)phenol isomers.

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the mixture with 1M HCl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting mixture of (Z)- and (E)-isomers can be separated by careful column chromatography or fractional distillation under reduced pressure.

Protocol 3: Synthesis of (Z)-2-(1-Propenyl)phenol via Wittig Reaction
  • Materials: Ethyltriphenylphosphonium bromide, potassium tert-butoxide, anhydrous tetrahydrofuran (THF), salicylaldehyde.

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide to the suspension. The mixture will turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add a solution of salicylaldehyde in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding water.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the (Z)- and (E)-isomers from triphenylphosphine oxide.

Visualizations

Claisen_Rearrangement_Workflow start Allyl Phenyl Ether rearrangement Claisen Rearrangement (Heat or Lewis Acid) start->rearrangement intermediate 2-Allylphenol (Primary Product) rearrangement->intermediate byproduct1 4-Allylphenol (Side Product) rearrangement->byproduct1 if ortho blocked isomerization Isomerization (Base or Metal Catalyst) intermediate->isomerization product (Z)-2-(1-Propenyl)phenol isomerization->product byproduct2 (E)-2-(1-Propenyl)phenol (Isomeric Byproduct) isomerization->byproduct2

Caption: Synthetic pathway via Claisen rearrangement and isomerization.

Wittig_Reaction_Workflow start_materials Salicylaldehyde + Ethyltriphenylphosphonium salt ylide_formation Ylide Formation (Strong Base) start_materials->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction product (Z)-2-(1-Propenyl)phenol wittig_reaction->product byproduct_isomer (E)-2-(1-Propenyl)phenol (Isomeric Byproduct) wittig_reaction->byproduct_isomer byproduct_phosphine Triphenylphosphine Oxide (Reaction Byproduct) wittig_reaction->byproduct_phosphine

Caption: Synthetic pathway via the Wittig reaction.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield of 2-Allylphenol? start->low_yield high_e_isomer High (E)-Isomer Content? start->high_e_isomer phosphine_oxide_issue Difficulty Removing Triphenylphosphine Oxide? start->phosphine_oxide_issue check_temp_time Check Reaction Temperature & Time low_yield->check_temp_time Yes check_catalyst Check Catalyst Activity/Conditions low_yield->check_catalyst Yes optimize_isomerization Optimize Isomerization Catalyst & Conditions high_e_isomer->optimize_isomerization Yes (Isomerization Route) optimize_wittig Optimize Wittig Reagent & Base high_e_isomer->optimize_wittig Yes (Wittig Route) purification_method Employ Crystallization or Column Chromatography phosphine_oxide_issue->purification_method Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: Synthesis of (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Z)-2-(1-Propenyl)phenol, with a focus on scaling up the process.

Experimental Protocols

Key Synthesis Route: Isomerization of 2-Allylphenol

The most common and selective method for synthesizing (Z)-2-(1-Propenyl)phenol is the isomerization of 2-allylphenol using a ruthenium-based catalyst. This method offers high yields and good selectivity for the desired (Z)-isomer under optimized conditions.

Materials:

  • 2-Allylphenol (substrate)

  • Ruthenium catalyst (e.g., RuHCl(CO)(PPh₃)₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, hexane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification materials (silica gel, solvents for chromatography)

Procedure (Lab Scale):

  • Preparation: Under an inert atmosphere, dissolve 2-allylphenol in the chosen anhydrous, deoxygenated solvent in a suitable reaction flask equipped with a magnetic stirrer and a condenser.

  • Catalyst Addition: Add the ruthenium catalyst to the solution. The catalyst loading is a critical parameter and should be optimized (typically ranging from 0.1 to 1 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the progress of the reaction by a suitable analytical method such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can be removed by filtration through a pad of silica gel or Celite.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the (Z)-2-(1-Propenyl)phenol.

Scale-Up Considerations:

  • Heat Transfer: Isomerization reactions can be exothermic. Ensure the reactor has adequate heat transfer capabilities to maintain a stable reaction temperature.

  • Mixing: Efficient mixing is crucial for ensuring homogeneous catalyst distribution and preventing localized overheating.

  • Solvent and Reagent Purity: Impurities in the solvent or starting material can poison the catalyst. Use high-purity, dry, and deoxygenated solvents and reagents.

  • Catalyst Loading: At a larger scale, minimizing the catalyst loading is economically important. Careful optimization is required to balance reaction time and cost.

  • Purification: Large-scale purification may require alternative methods to column chromatography, such as distillation or crystallization, to be economically viable.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of propenylphenols, highlighting the effect of different reaction parameters on yield and selectivity.

Table 1: Ruthenium-Catalyzed Isomerization of 2-Allylphenol

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)(Z):(E) Ratio
RuHCl(CO)(PPh₃)₃1Toluene11029597:3
RuCl₂(PPh₃)₃1Toluene11049295:5
[RuCl₂(p-cymene)]₂1Toluene10068890:10
Ru(cod)(cot) / PEt₃1Hexane20489497:3

Table 2: Alternative Synthesis via Wittig Reaction of Salicylaldehyde

Phosphonium SaltBaseSolventTemperature (°C)Yield (%)(Z):(E) Ratio
Ethyltriphenylphosphonium bromiden-BuLiTHF-78 to RT7590:10
Ethyltriphenylphosphonium bromideNaHMDSTHF-78 to RT8092:8

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize (Z)-2-(1-Propenyl)phenol with high stereoselectivity?

A1: The isomerization of 2-allylphenol using a suitable ruthenium catalyst, such as RuHCl(CO)(PPh₃)₃, is generally the most effective method for obtaining a high yield and selectivity of the (Z)-isomer.

Q2: Can I use other transition metal catalysts for the isomerization?

A2: Yes, other transition metals like palladium and rhodium can also catalyze the isomerization. However, they often favor the formation of the thermodynamically more stable (E)-isomer.

Q3: Is the Wittig reaction a viable alternative for large-scale synthesis?

A3: The Wittig reaction is a classic method for forming carbon-carbon double bonds. While it can be used, achieving high (Z)-selectivity can be challenging and often requires specific "salt-free" conditions. Additionally, the generation of triphenylphosphine oxide as a byproduct can complicate purification on a large scale.

Q4: How can I monitor the progress of the isomerization reaction?

A4: The reaction can be conveniently monitored by Gas Chromatography (GC) to determine the consumption of the starting material (2-allylphenol) and the formation of the (Z) and (E) isomers of 2-(1-propenyl)phenol. Thin Layer Chromatography (TLC) can also be used for a qualitative assessment.

Q5: What are the main impurities I should expect?

A5: Besides the starting material and the (E)-isomer, potential impurities can include over-isomerized products, where the double bond migrates further into the ring, and byproducts from catalyst decomposition. If using the Wittig route, triphenylphosphine oxide is the major byproduct.

Troubleshooting Guide
Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst.1. Use a fresh batch of catalyst or activate it according to literature procedures. Ensure proper handling and storage of the catalyst under an inert atmosphere.
2. Presence of catalyst poisons (e.g., water, oxygen, sulfur compounds).2. Use anhydrous and deoxygenated solvents. Purify the starting material to remove any potential inhibitors.
3. Insufficient reaction temperature or time.3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress to determine the optimal conditions.
Low (Z)-selectivity 1. Inappropriate catalyst or ligand.1. The choice of catalyst and ligands is crucial for high (Z)-selectivity. For ruthenium-catalyzed reactions, specific phosphine ligands can influence the stereochemical outcome.
2. Reaction temperature is too high.2. High temperatures can sometimes lead to the isomerization of the kinetic (Z)-product to the more stable (E)-isomer. Try running the reaction at a lower temperature.
3. Prolonged reaction time.3. Similar to high temperature, extended reaction times can also lead to the erosion of the initial (Z)-selectivity. Stop the reaction once the starting material is consumed.
Formation of byproducts 1. Catalyst decomposition.1. Ensure the reaction is carried out under a strictly inert atmosphere. The presence of oxygen can lead to catalyst degradation and side reactions.
2. Over-isomerization.2. Optimize the reaction conditions (temperature, time, catalyst loading) to minimize the formation of undesired isomers.
Difficulty in purification 1. Co-elution of isomers during chromatography.1. Use a high-resolution chromatography column and optimize the eluent system to achieve better separation.
2. Presence of triphenylphosphine oxide (from Wittig reaction).2. Triphenylphosphine oxide can often be removed by trituration with a non-polar solvent like hexane or by precipitation.

Visualizations

Experimental Workflow for Ruthenium-Catalyzed Isomerization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-Allylphenol in Anhydrous Solvent (Inert Atmosphere) add_catalyst Add Ruthenium Catalyst prep->add_catalyst 1 heat Heat to Reaction Temperature add_catalyst->heat 2 monitor Monitor Reaction (GC/TLC) heat->monitor 3 cool Cool to Room Temperature monitor->cool 4 filter Filter to Remove Catalyst cool->filter 5 concentrate Concentrate Under Reduced Pressure filter->concentrate 6 purify Purify by Column Chromatography concentrate->purify 7 product (Z)-2-(1-Propenyl)phenol purify->product 8

Caption: Workflow for the synthesis of (Z)-2-(1-Propenyl)phenol.

Troubleshooting Logic for Low (Z)-Selectivity

troubleshooting_selectivity start Low (Z)-Selectivity Observed check_catalyst Is the correct catalyst and ligand being used? start->check_catalyst check_temp Is the reaction temperature too high? check_catalyst->check_temp Yes solution_catalyst Use a catalyst known for high (Z)-selectivity (e.g., RuHCl(CO)(PPh₃)₃). check_catalyst->solution_catalyst No check_time Is the reaction time too long? check_temp->check_time No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes solution_time Stop the reaction as soon as starting material is consumed. check_time->solution_time Yes

Caption: Decision tree for troubleshooting low (Z)-selectivity.

Technical Support Center: Navigating Solubility Challenges with (Z)-2-(1-Propenyl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Z)-2-(1-Propenyl)phenol, also commonly known as isoeugenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues encountered during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-2-(1-Propenyl)phenol and why is its solubility a concern in biological assays?

(Z)-2-(1-Propenyl)phenol, or isoeugenol, is a phenylpropanoid naturally occurring in various essential oils.[1] It is recognized for its potential antioxidant, anti-inflammatory, and anti-cancer properties. However, its hydrophobic nature leads to poor water solubility, creating challenges in achieving desired concentrations in aqueous-based biological assays without precipitation. This can lead to inaccurate and unreliable experimental results.

Q2: What are the initial steps to dissolve (Z)-2-(1-Propenyl)phenol for in vitro experiments?

The initial step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds.[2][3] It is crucial to start with a high concentration stock to minimize the final concentration of the organic solvent in the assay medium, which can have its own biological effects.

Q3: My (Z)-2-(1-Propenyl)phenol precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[4][5] Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound.

  • Optimize solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically below 0.5% (v/v), to avoid solvent-induced precipitation and cytotoxicity.[2]

  • Use a pre-warmed medium: Adding the compound stock solution to a pre-warmed (37°C) medium can sometimes help maintain solubility.[2]

  • Serial dilutions: Prepare serial dilutions of your stock solution in the culture medium rather than adding a small volume of high-concentration stock directly to a large volume of medium.[3]

  • Consider alternative solubilization methods: If precipitation persists, explore the use of co-solvents or cyclodextrins as described in the protocols below.

Q4: Can the solvent used to dissolve (Z)-2-(1-Propenyl)phenol affect my experimental results?

Yes, absolutely. Organic solvents like DMSO can have direct effects on cell physiology, including altering membrane permeability, inducing cell differentiation, and affecting cell proliferation, even at low concentrations.[6][7] It is imperative to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the solvent used to dissolve the test compound. This allows you to differentiate the effects of the compound from the effects of the solvent.

Troubleshooting Guide

This guide addresses common issues encountered when working with (Z)-2-(1-Propenyl)phenol in biological assays.

Issue Potential Cause Recommended Solution
Precipitation in stock solution The concentration of (Z)-2-(1-Propenyl)phenol exceeds its solubility limit in the chosen solvent.Gently warm the solution and/or use sonication to aid dissolution. If precipitation persists, a lower stock concentration may be necessary.[8]
Precipitation upon dilution in aqueous buffer or media The compound's solubility in the final aqueous environment is exceeded. This is a very common issue with hydrophobic compounds.[4][5]1. Reduce the final concentration of (Z)-2-(1-Propenyl)phenol. 2. Decrease the final percentage of the organic solvent. 3. Use a co-solvent system (see Protocol 2). 4. Employ cyclodextrin encapsulation (see Protocol 3).
Inconsistent or non-reproducible assay results This could be due to incomplete dissolution or precipitation of the compound, leading to inaccurate concentrations in the assay. It could also be related to the biological effects of the solvent.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Always include a vehicle control with the same solvent concentration as the test samples.
Observed cytotoxicity is higher than expected The solvent (e.g., DMSO) may be contributing to the cytotoxicity, especially at higher concentrations.1. Perform a dose-response experiment with the solvent alone to determine its toxicity threshold in your specific cell model. 2. Aim to keep the final DMSO concentration at or below 0.1% if possible, and not exceeding 0.5%.[2]

Quantitative Data Summary

The following table summarizes the solubility of (Z)-2-(1-Propenyl)phenol (isoeugenol) and its related compound eugenol in various solvents.

Compound Solvent Solubility Reference
IsoeugenolWater810 mg/L at 25 °C[1][9]
IsoeugenolAlcohol, EtherMiscible[9]
IsoeugenolMost fixed oilsSoluble[9]
Isoeugenol10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[8]
Isoeugenol10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[8]
Isoeugenol10% DMSO, 90% Corn Oil≥ 5 mg/mL[8]
EugenolDMSO≥59.2 mg/mL[10]
EugenolEthanol≥62.2 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

This protocol describes the preparation of a standard stock solution of (Z)-2-(1-Propenyl)phenol in DMSO.

Materials:

  • (Z)-2-(1-Propenyl)phenol (solid or oil)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of (Z)-2-(1-Propenyl)phenol in a sterile vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[2][8]

  • Visually inspect the solution to ensure there is no precipitate.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-Solvent System

This protocol is for situations where dilution of a DMSO stock in aqueous media leads to precipitation. It utilizes a co-solvent system to improve solubility.

Materials:

  • (Z)-2-(1-Propenyl)phenol stock solution in DMSO (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • Begin with a concentrated stock solution of (Z)-2-(1-Propenyl)phenol in DMSO (e.g., 50 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

  • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. Mix gently but thoroughly.

  • This will result in a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a (Z)-2-(1-Propenyl)phenol concentration of 5 mg/mL.[8]

  • Further dilutions can be made from this working solution into the appropriate cell culture medium, ensuring the final concentration of all solvent components is compatible with the assay.

Protocol 3: Enhancing Solubility with β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][11][12][13] This protocol provides a method for preparing a (Z)-2-(1-Propenyl)phenol solution using a cyclodextrin formulation.

Materials:

  • (Z)-2-(1-Propenyl)phenol stock solution in DMSO (e.g., 50 mg/mL)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes for mixing

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare a 1 mL working solution of (Z)-2-(1-Propenyl)phenol, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.

  • Mix thoroughly until the solution is clear.

  • This yields a working solution with a (Z)-2-(1-Propenyl)phenol concentration of 5 mg/mL in a vehicle of 10% DMSO and 18% SBE-β-CD in saline.[8]

  • This working solution can then be further diluted into the assay medium.

Visualizations

Signaling Pathway Diagram

(Z)-2-(1-Propenyl)phenol (isoeugenol) has been shown to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6] The following diagram illustrates a simplified representation of this pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoeugenol (Z)-2-(1-Propenyl)phenol (Isoeugenol) AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) Isoeugenol->AhR_complex Binds to AhR AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change & Dissociation ARNT ARNT AhR_activated->ARNT Translocation AhR_ARNT_complex AhR-ARNT Heterodimer ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to DNA Target_Genes Target Gene Expression (e.g., CYP1A1, AhRR) XRE->Target_Genes Initiates Transcription

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by (Z)-2-(1-Propenyl)phenol.

Experimental Workflow Diagram

The following diagram outlines a general workflow for testing the effects of (Z)-2-(1-Propenyl)phenol in a cell-based assay, incorporating solubility troubleshooting steps.

Experimental_Workflow A Prepare Stock Solution (e.g., in DMSO) B Prepare Serial Dilutions in Culture Medium A->B C Observe for Precipitation B->C D Proceed with Cell Treatment C->D No E Troubleshoot Solubility (Use Co-solvents or Cyclodextrins) C->E Yes F Perform Biological Assay (e.g., Viability, Gene Expression) D->F E->B G Data Analysis (Compare to Vehicle Control) F->G

Caption: General experimental workflow for cell-based assays with (Z)-2-(1-Propenyl)phenol, including solubility troubleshooting.

Logical Relationship Diagram

This diagram illustrates the logical relationships between the compound's properties, experimental challenges, and potential solutions.

Logical_Relationships cluster_problem Problem cluster_solution Solution Strategies Compound (Z)-2-(1-Propenyl)phenol Property Hydrophobic Nature Compound->Property Challenge Poor Aqueous Solubility Property->Challenge Issue Precipitation in Assays Challenge->Issue Stock High Concentration Stock in Organic Solvent Issue->Stock Address CoSolvent Co-Solvent Systems (e.g., PEG300, Tween-80) Issue->CoSolvent Address Cyclodextrin Cyclodextrin Encapsulation Issue->Cyclodextrin Address

Caption: Logical relationship between the properties of (Z)-2-(1-Propenyl)phenol and solubility enhancement strategies.

References

Technical Support Center: Optimizing Derivatization Reactions for (Z)-2-(1-Propenyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for (Z)-2-(1-Propenyl)phenol, also known as isoeugenol.

Troubleshooting Guide

Encountering issues during derivatization is common. This guide outlines potential problems, their likely causes, and actionable solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak in GC-MS Incomplete reaction due to insufficient reagent, time, or temperature.Increase the molar excess of the derivatizing reagent (e.g., 2:1 or greater ratio of reagent to active hydrogens). Optimize reaction time and temperature; for silylation, heating is often required for sterically hindered phenols.
Presence of moisture in the sample or reagents.Ensure all glassware is thoroughly dried. Use anhydrous solvents and store derivatizing reagents under inert gas and away from moisture, as they are highly water-sensitive.[1]
Degradation of the derivatizing reagent.Use fresh or properly stored reagents. Silylating reagents are particularly susceptible to degradation from moisture.[2]
Active sites in the GC inlet or column.Deactivate the GC inlet liner and the first few centimeters of the column by silanizing.[3][4] Use a fresh, inert liner.
Peak Tailing Adsorption of the analyte or its derivative onto active sites in the GC system.Silanize the glassware used for the reaction.[2][3] Ensure the GC inlet liner is inert or has been recently replaced and silanized.[4]
Incomplete derivatization leaving polar functional groups exposed.Re-optimize the derivatization conditions (reagent concentration, temperature, time) to ensure complete reaction.
Acidic byproducts from acylation reactions damaging the GC column.For acylation reactions using anhydrides or acyl halides, remove acidic byproducts before GC analysis.[1]
Ghost Peaks or Baseline Noise Contamination from the septum, syringe, or reagents.Use high-quality septa and rinse the syringe thoroughly with an appropriate solvent before and after injection. Run a blank analysis to identify the source of contamination.[5]
Carryover from a previous injection.Implement a thorough wash step for the syringe and bake out the GC column between runs.
Degradation of the derivative in the injector port.Optimize the injector temperature to ensure volatilization without causing thermal degradation of the derivative.
Multiple Derivative Peaks for a Single Analyte Tautomerization or isomerization of the analyte.For compounds prone to tautomerization, a two-step derivatization involving methoximation prior to silylation can stabilize the molecule and prevent the formation of multiple derivatives.
Side reactions with other functional groups.If the analyte has multiple reactive sites, consider a milder derivatizing reagent or a protection strategy for less reactive groups.
Poor Reproducibility Inconsistent reaction conditions.Ensure precise and consistent measurement of reagents, reaction time, and temperature for each sample. The use of an autosampler for derivatization can improve reproducibility.
Sample loss during workup or injection.Minimize sample handling steps. For manual injections, ensure a consistent and rapid injection technique.[6]
Matrix effects from complex samples.Perform a matrix-matched calibration or use an internal standard that is structurally similar to the analyte.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for (Z)-2-(1-Propenyl)phenol for GC-MS analysis?

A1: The most common derivatization methods for phenolic compounds like (Z)-2-(1-Propenyl)phenol are silylation and acylation.[2][7] Silylation replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) or other silyl group, increasing volatility and thermal stability.[1] Acylation introduces an acyl group, which also reduces polarity and can enhance detectability with certain detectors.[1][7]

Q2: Which silylating reagent is best for (Z)-2-(1-Propenyl)phenol?

A2: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating reagent for phenols. For more sterically hindered phenols or when enhanced stability of the derivative is required, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a good alternative, as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives.[2] The addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA can increase its reactivity.

Q3: My silylation reaction is not going to completion. What can I do?

A3: To drive the reaction to completion, you can try several approaches. First, ensure your sample and reagents are completely dry, as moisture will consume the silylating reagent.[1] Second, increase the amount of silylating reagent to a significant molar excess (e.g., 10-fold or more). Third, increase the reaction temperature (e.g., 60-80 °C) and reaction time (e.g., 30-60 minutes). The use of a catalyst, such as a small percentage of TMCS in your BSTFA reagent, can also significantly improve reaction efficiency.

Q4: I am seeing significant peak tailing for my derivatized isoeugenol. What is the cause and how can I fix it?

A4: Peak tailing is often caused by active sites in your GC system that interact with any remaining polar functional groups.[4] This can be due to incomplete derivatization or active surfaces in the inlet or on the column. To fix this, first, ensure your derivatization is complete by optimizing the reaction conditions. Second, use a deactivated inlet liner and consider silanizing the liner yourself if you continue to see tailing. Finally, you can trim the first few centimeters of your GC column to remove any accumulated active sites.[4]

Q5: Can I use acetylation for (Z)-2-(1-Propenyl)phenol? What are the advantages?

A5: Yes, acetylation is a suitable derivatization method for (Z)-2-(1-Propenyl)phenol. It typically involves reacting the phenol with an acylating agent like acetic anhydride in the presence of a catalyst.[8][9] An advantage of acetylation is that the resulting acetylated derivatives are often more stable than their TMS counterparts, especially in the presence of trace moisture.[2]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of phenolic compounds. Specific yields for (Z)-2-(1-Propenyl)phenol may vary and should be optimized empirically.

Derivatization MethodReagentTypical Reaction ConditionsTypical Yield for PhenolsReference(s)
Silylation BSTFA + 1% TMCS60-80 °C for 30-60 min> 95%
MTBSTFA60-100 °C for 60-120 min> 95%[10]
Acetylation Acetic AnhydrideRoom temperature to 100 °C for 1-3 hours (with catalyst)78-97%[11][12]

Experimental Protocols

Protocol 1: Silylation of (Z)-2-(1-Propenyl)phenol using BSTFA with TMCS

Materials:

  • (Z)-2-(1-Propenyl)phenol standard solution (e.g., 1 mg/mL in anhydrous pyridine or other aprotic solvent)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Pipette 100 µL of the (Z)-2-(1-Propenyl)phenol standard solution into a reaction vial.

  • Add 200 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 10-15 seconds.

  • Place the vial in a heating block or oven set to 70 °C for 30 minutes.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Acetylation of (Z)-2-(1-Propenyl)phenol using Acetic Anhydride

Materials:

  • (Z)-2-(1-Propenyl)phenol (neat or as a solution)

  • Acetic anhydride

  • Pyridine (as a catalyst and solvent)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • To a reaction vial, add (Z)-2-(1-Propenyl)phenol (e.g., 10 mg).

  • Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.

  • Cap the vial and heat the mixture at 60-70 °C for 1 hour with occasional shaking.

  • Cool the reaction mixture to room temperature.

  • To quench the excess acetic anhydride, slowly add 1 mL of deionized water.

  • Extract the acetylated product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: (Z)-2-(1-Propenyl)phenol Sample dry_sample Ensure Anhydrous Conditions start->dry_sample add_reagent Add Derivatizing Reagent (e.g., BSTFA or Acetic Anhydride) dry_sample->add_reagent react Incubate/Heat (Optimize Time & Temperature) add_reagent->react gcms GC-MS Analysis react->gcms data_analysis Data Analysis gcms->data_analysis

Caption: General workflow for the derivatization of (Z)-2-(1-Propenyl)phenol.

Troubleshooting_Logic cluster_peak Peak Issues cluster_reproducibility Reproducibility Issues cluster_solutions_no_peak Solutions for Low/No Peak cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_multiple Solutions for Multiple Peaks cluster_solutions_repro Solutions for Poor Reproducibility start Problem Encountered no_peak Low/No Peak start->no_peak peak_tailing Peak Tailing start->peak_tailing multiple_peaks Multiple Peaks start->multiple_peaks poor_repro Poor Reproducibility start->poor_repro check_reagents Check Reagent Quality & Quantity no_peak->check_reagents optimize_conditions Optimize Reaction Time/Temp no_peak->optimize_conditions check_moisture Eliminate Moisture no_peak->check_moisture check_derivatization Ensure Complete Derivatization peak_tailing->check_derivatization check_gc_system Check for Active Sites in GC peak_tailing->check_gc_system check_isomerization Consider Isomerization multiple_peaks->check_isomerization use_stabilizer Use Stabilizing Agent (e.g., Methoximation) multiple_peaks->use_stabilizer standardize_protocol Standardize Protocol poor_repro->standardize_protocol use_internal_std Use Internal Standard poor_repro->use_internal_std

Caption: Troubleshooting logic for derivatization of (Z)-2-(1-Propenyl)phenol.

References

Minimizing degradation of (Z)-2-(1-Propenyl)phenol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of (Z)-2-(1-Propenyl)phenol during storage and experimentation. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for (Z)-2-(1-Propenyl)phenol is limited, the recommendations provided are based on the known chemistry of related alkenylphenols and general principles of phenolic compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of (Z)-2-(1-Propenyl)phenol?

A1: The degradation of (Z)-2-(1-Propenyl)phenol is primarily caused by oxidation, which can be accelerated by exposure to oxygen (air), light (photo-oxidation), and elevated temperatures. The presence of the phenolic hydroxyl group and the propenyl side chain makes the molecule susceptible to forming reactive intermediates and degradation products.

Q2: What are the ideal storage conditions for (Z)-2-(1-Propenyl)phenol?

A2: To minimize degradation, (Z)-2-(1-Propenyl)phenol should be stored under the following conditions:

  • Temperature: Refrigerated (2-8°C).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: In an amber or opaque vial to protect from light.

  • Container: A tightly sealed container to prevent exposure to air and moisture.

Q3: What are the visible signs of degradation?

A3: Degradation of phenolic compounds like (Z)-2-(1-Propenyl)phenol is often accompanied by a change in color, typically developing a yellow or brownish hue. The appearance of turbidity or precipitation in a solution may also indicate the formation of insoluble degradation products.

Q4: How can I minimize oxidation when handling the compound in solution?

A4: When preparing solutions of (Z)-2-(1-Propenyl)phenol, it is advisable to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before use. Additionally, preparing solutions fresh for each experiment is the best practice to ensure the integrity of the compound. The inclusion of an antioxidant, such as butylated hydroxytoluene (BHT), in small quantities may also be considered for stock solutions, but its compatibility with downstream applications must be verified.

Troubleshooting Guide

Q1: My sample of (Z)-2-(1-Propenyl)phenol, which was initially a colorless liquid, has turned yellow/brown. What does this signify and is the sample still usable?

A1: A color change to yellow or brown is a strong indicator of oxidation. The usability of the sample depends on the requirements of your experiment. For applications requiring high purity, such as in vitro assays or as an analytical standard, it is recommended to use a fresh, un-degraded sample. For other applications, the impact of the impurities should be assessed. It is advisable to re-analyze the purity of the sample by a suitable method like HPLC-UV.

Q2: I am observing new, unexpected peaks in the HPLC chromatogram of my stored (Z)-2-(1-Propenyl)phenol sample. Could these be degradation products?

A2: Yes, the appearance of new peaks, particularly those with different retention times from the parent compound, is a common sign of degradation. Phenolic compounds can oxidize to form various byproducts, including dimers or quinone-type structures, which will have different chromatographic behavior. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to see if the peaks generated under stress conditions match the unexpected peaks in your stored sample.

Q3: My experimental results are showing poor reproducibility. Could degradation of (Z)-2-(1-Propenyl)phenol be the cause?

A3: Inconsistent experimental results can indeed be a consequence of sample degradation, especially if the degradation is ongoing. If the concentration and purity of your (Z)-2-(1-Propenyl)phenol stock solution are changing over time, this will affect any assays that depend on it. It is crucial to use freshly prepared solutions or to have a validated storage protocol for your stock solutions to ensure consistency. Regularly checking the purity of your stock solution by HPLC is recommended.

Potential Degradation Pathway

The degradation of (Z)-2-(1-Propenyl)phenol is likely initiated by the oxidation of the phenolic hydroxyl group and the propenyl side chain. This can lead to the formation of reactive intermediates such as quinone methides, which can then undergo further reactions, including dimerization.

G cluster_main (Z)-2-(1-Propenyl)phenol cluster_stress Stress Factors cluster_products Potential Degradation Products A Start: (Z)-2-(1-Propenyl)phenol E Oxidized Intermediates (e.g., Quinone Methide) A->E Oxidation B Oxygen (Air) B->E C Light (UV/Visible) C->E D Heat D->E F Dimeric Products E->F Dimerization G Other Oxidized Species E->G Further Oxidation

Caption: Potential oxidative degradation pathway of (Z)-2-(1-Propenyl)phenol.

Stability Data Overview

Storage ConditionTemperatureAtmosphereLight ProtectionExpected Purity after 3 Months
Ideal 2-8°CInert (N₂/Ar)Amber Vial>98%
Sub-optimal (Refrigerated) 2-8°CAirAmber Vial95-98%
Sub-optimal (Room Temperature) 20-25°CInert (N₂/Ar)Amber Vial90-95%
Poor 20-25°CAirClear Vial<90%

Experimental Protocols

Protocol: Forced Degradation Study of (Z)-2-(1-Propenyl)phenol

This protocol outlines a forced degradation study to identify potential degradation products and to assess the stability-indicating nature of an analytical method.

1. Objective: To investigate the degradation of (Z)-2-(1-Propenyl)phenol under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials and Reagents:

  • (Z)-2-(1-Propenyl)phenol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

3. Experimental Workflow:

G A Prepare Stock Solution (1 mg/mL in Methanol) B Aliquot Stock into Separate Vials for Each Stress Condition A->B C Apply Stress Conditions B->C D Neutralize (if necessary) and Dilute Samples C->D E Analyze by HPLC-UV/MS D->E F Compare Chromatograms of Stressed vs. Control Samples E->F G Identify Degradation Peaks and Assess Peak Purity F->G

Caption: Workflow for a forced degradation study of (Z)-2-(1-Propenyl)phenol.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B option 2) for a specified duration.

5. Sample Analysis (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of (Z)-2-(1-Propenyl)phenol (e.g., determined by UV scan) and at a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradants.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to a control sample (unstressed).

  • Calculate the percentage degradation of the parent compound.

  • Analyze the peak purity of the parent peak in the presence of degradation products.

  • If using HPLC-MS, attempt to identify the mass of the major degradation products to propose their structures.

Troubleshooting Your Stability Study

G Start Problem Observed NoDeg No degradation observed under any stress condition. Start->NoDeg Is degradation absent? TooMuchDeg Complete degradation of parent compound. Start->TooMuchDeg Is degradation too extensive? BadPeaks Poor peak shape or resolution. Start->BadPeaks Are peaks poorly resolved? Sol1 Increase severity of stress conditions (e.g., higher temperature, longer duration). NoDeg->Sol1 Sol2 Decrease severity of stress conditions (e.g., lower temperature, shorter duration, dilute stress reagent). TooMuchDeg->Sol2 Sol3 Optimize HPLC method (e.g., change gradient, mobile phase pH, or column). BadPeaks->Sol3

Caption: Troubleshooting logic for a forced degradation study.

Validation & Comparative

A Comparative Analysis of the Biological Activities of (Z)- and (E)-2-(1-Propenyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a significant gap in our understanding of the distinct biological activities of the geometric isomers (Z)- and (E)-2-(1-Propenyl)phenol. Currently, no direct comparative studies have been published that evaluate the differential effects of these two compounds. This guide, therefore, aims to provide a framework for researchers and drug development professionals interested in exploring this area. While quantitative data for a direct comparison is unavailable, we will delve into the general biological activities of related phenolic compounds and discuss the potential influence of stereoisomerism.

Understanding the Potential: Biological Activities of Phenolic Compounds

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are known to exhibit a wide range of biological activities. These properties are largely attributed to their antioxidant capabilities, which allow them to scavenge free radicals and modulate cellular signaling pathways. Based on the activities of structurally similar compounds, it is plausible that both (Z)- and (E)-2-(1-Propenyl)phenol could demonstrate:

  • Antioxidant Activity: The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species, thus protecting cells from oxidative damage.

  • Anti-inflammatory Effects: Phenolic compounds can interfere with inflammatory pathways, potentially by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the expression of pro-inflammatory cytokines.

  • Antimicrobial Properties: Many phenols exhibit antibacterial and antifungal activities by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with their genetic material.

  • Anticancer Activity: Some phenolic compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth by modulating various signaling pathways.

The Critical Role of Isomerism: (Z) vs. (E) Configuration

The geometric arrangement of atoms in a molecule, such as the cis ((Z)) or trans ((E)) configuration around a double bond, can have a profound impact on its biological activity. This is because the overall shape of a molecule determines how it interacts with biological targets like enzymes and receptors. Differences in stereochemistry can affect:

  • Binding Affinity: One isomer may fit more snugly into the active site of an enzyme or the binding pocket of a receptor, leading to a stronger interaction and a more potent biological effect.

  • Metabolism: The enzymes responsible for metabolizing a compound may show stereoselectivity, leading to different rates of breakdown and clearance for each isomer.

  • Bioavailability: The absorption, distribution, and excretion of a compound can be influenced by its isomeric form.

For instance, in the related compound anethole (1-methoxy-4-(1-propenyl)benzene), the (E)-isomer is the more common and thermodynamically stable form, while the (Z)-isomer has been reported to be more toxic. This highlights the importance of evaluating each isomer of 2-(1-propenyl)phenol independently.

Experimental Workflow for Comparative Analysis

To elucidate the distinct biological profiles of (Z)- and (E)-2-(1-Propenyl)phenol, a systematic experimental approach is necessary. The following workflow outlines the key steps for a comprehensive comparison.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Biological Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison A Synthesis or Purification of (Z)- and (E)-2-(1-Propenyl)phenol B Structural Verification (NMR, MS) A->B C Antioxidant Assays (DPPH, ABTS) B->C Test Compounds D Anti-inflammatory Assays (COX/LOX inhibition, Cytokine expression) B->D Test Compounds E Antimicrobial Assays (MIC, MBC) B->E Test Compounds F Cytotoxicity/Anticancer Assays (MTT, Apoptosis assays) B->F Test Compounds G Enzyme Inhibition Kinetics C->G Elucidate Mechanisms H Receptor Binding Studies C->H Elucidate Mechanisms I Gene and Protein Expression Analysis (Western Blot, qPCR) C->I Elucidate Mechanisms D->G Elucidate Mechanisms D->H Elucidate Mechanisms D->I Elucidate Mechanisms E->G Elucidate Mechanisms E->H Elucidate Mechanisms E->I Elucidate Mechanisms F->G Elucidate Mechanisms F->H Elucidate Mechanisms F->I Elucidate Mechanisms J Determination of IC50/EC50 Values G->J H->J I->J K Statistical Analysis J->K L Structure-Activity Relationship (SAR) Analysis K->L

Caption: A generalized workflow for the comparative biological evaluation of isomers.

Hypothetical Signaling Pathway Modulation

Phenolic compounds often exert their effects by modulating intracellular signaling pathways. For example, they might influence the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival. The diagram below illustrates a simplified representation of this pathway and potential points of intervention for a bioactive compound.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Compound (Z)- or (E)-2-(1-Propenyl)phenol Compound->IKK Inhibits? Compound->NFkB_n Inhibits? DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: A hypothetical model of NF-κB signaling pathway modulation by a bioactive compound.

Conclusion and Future Directions

While this guide provides a foundational framework, it is imperative that future research endeavors focus on the direct, side-by-side comparison of (Z)- and (E)-2-(1-Propenyl)phenol. Such studies are essential to unlock their full therapeutic potential and to understand the nuanced role that stereochemistry plays in their biological activity. The generation of robust, quantitative data will be a critical step in advancing our knowledge and will be of significant interest to the scientific and drug development communities.

A Comparative Analysis of the Antioxidant Capacities of (Z)-2-(1-Propenyl)phenol and Isoeugenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of (Z)-2-(1-Propenyl)phenol and its stereoisomer, isoeugenol. The information presented herein is based on available experimental data to facilitate an objective evaluation for research and development purposes.

Introduction

(Z)-2-(1-Propenyl)phenol is the cis-isomer of isoeugenol, a phenylpropanoid found in the essential oils of various plants, such as ylang-ylang.[1] Isoeugenol itself is a mixture of (E) (trans) and (Z) (cis) isomers, with the trans isomer being the predominant form. Both compounds are noted for their antioxidant properties, which are largely attributed to their phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals.[2][3] This guide will delve into the quantitative antioxidant data, experimental methodologies, and potential mechanistic pathways.

Quantitative Antioxidant Capacity

Direct comparative data on the antioxidant capacity of the isolated (Z)-2-(1-Propenyl)phenol is limited in the current literature. The available data largely pertains to isoeugenol without specifying the isomeric ratio. However, studies comparing isoeugenol to the structurally similar eugenol have consistently shown isoeugenol to possess stronger antioxidant activity.[2] It is plausible that the antioxidant activity of (Z)-2-(1-Propenyl)phenol is comparable to that reported for isoeugenol mixtures.

The following table summarizes the 50% inhibitory concentration (IC50) values for isoeugenol from various antioxidant assays. A lower IC50 value indicates a higher antioxidant capacity.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
IsoeugenolDPPH17.1Trolox13.5
IsoeugenolABTS87.9Trolox84.34

Note: The data presented is for isoeugenol (isomer mixture not specified) and serves as a close approximation for (Z)-2-(1-Propenyl)phenol. Further studies on the purified (Z)-isomer are required for a definitive comparison.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[4][5]

Procedure:

  • A stock solution of DPPH is prepared in methanol or ethanol.[5]

  • The test compound ((Z)-2-(1-Propenyl)phenol or isoeugenol) is dissolved in a suitable solvent to prepare various concentrations.

  • A fixed volume of the DPPH stock solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.[4][5]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]

  • Various concentrations of the test compound are prepared.

  • A small aliquot of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.[7]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-response curve.

Mechanistic Insights and Signaling Pathways

The primary antioxidant mechanism of phenolic compounds like (Z)-2-(1-Propenyl)phenol and isoeugenol is through radical scavenging via hydrogen atom transfer from the phenolic hydroxyl group. This process is depicted in the workflow below.

G cluster_workflow Antioxidant Radical Scavenging Workflow FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical Accepts H• Antioxidant (Z)-2-(1-Propenyl)phenol / Isoeugenol (ArOH) AntioxidantRadical Antioxidant Radical (ArO•) (Stabilized by Resonance) Antioxidant->AntioxidantRadical Donates H•

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Beyond direct radical scavenging, phenolic antioxidants can also influence cellular signaling pathways related to oxidative stress. While specific data for (Z)-2-(1-Propenyl)phenol is scarce, studies on the structurally similar eugenol have shown modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[8] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.

G cluster_pathway Potential Nrf2 Signaling Pathway Modulation OxidativeStress Oxidative Stress (Increased ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic) OxidativeStress->Keap1_Nrf2 Induces Isoeugenol (Z)-2-(1-Propenyl)phenol / Isoeugenol Isoeugenol->Keap1_Nrf2 Potentially Modulates Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to GeneExpression Expression of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->GeneExpression Activates

Caption: Postulated modulation of the Nrf2/ARE antioxidant pathway.

Conclusion

References

Validating the Stereochemistry of Synthesized (Z)-2-(1-Propenyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the precise stereochemical confirmation of a target molecule is paramount. This guide provides a comparative overview of the synthesis and stereochemical validation of (Z)-2-(1-Propenyl)phenol, also known as (Z)-isoeugenol. We present key experimental data and detailed protocols to aid in the selection of appropriate methods for synthesis and analysis.

Synthesis of (Z)-2-(1-Propenyl)phenol: A Comparison of Methods

The synthesis of (Z)-2-(1-Propenyl)phenol can be approached through various routes. Here, we compare two common methods: the isomerization of eugenol and the Wittig reaction.

Method 1: Isomerization of Eugenol

This is a widely used method that involves the rearrangement of the double bond in the allyl side chain of eugenol to form a mixture of (Z)- and (E)-isoeugenol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve eugenol (1 equivalent) in ethanol.

  • Addition of Base: Add a solution of potassium hydroxide (3 equivalents) in ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Quenching and Extraction: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Purification: The resulting mixture of (Z)- and (E)-isomers can be separated by fractional distillation or column chromatography.

Method 2: Wittig Reaction

The Wittig reaction provides an alternative route that can offer greater stereochemical control depending on the reaction conditions.

Experimental Protocol:

  • Ylide Preparation: Prepare the phosphonium ylide by reacting ethyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Aldehyde Addition: Add salicylaldehyde (1 equivalent) to the ylide solution at low temperature (e.g., -78 °C).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the resulting (Z)-2-(1-Propenyl)phenol using column chromatography.

cluster_synthesis Synthesis Workflow cluster_validation Stereochemical Validation start Choose Synthesis Route eugenol Isomerization of Eugenol start->eugenol Method 1 wittig Wittig Reaction start->wittig Method 2 mixture Mixture of (Z) and (E) isomers eugenol->mixture wittig->mixture purification Purification (e.g., Chromatography) mixture->purification product (Z)-2-(1-Propenyl)phenol purification->product nmr 1H NMR Spectroscopy product->nmr hplc Chiral HPLC product->hplc validated Validated (Z)-Stereochemistry nmr->validated hplc->validated

Workflow for the synthesis and validation of (Z)-2-(1-Propenyl)phenol.

Stereochemical Validation: Analytical Techniques

The confirmation of the (Z)-stereochemistry is crucial. We present a comparison of two widely used analytical techniques: ¹H NMR Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of alkenes. The coupling constant (J) between the vinylic protons is diagnostic for the geometry of the double bond.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Analyze the chemical shifts (δ) and coupling constants (J) of the vinylic protons. For the (Z)-isomer, the coupling constant between the vinylic protons is typically smaller (around 12 Hz) compared to the (E)-isomer (around 16 Hz).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an effective method for separating enantiomers and, in this case, diastereomers, providing quantitative information about the isomeric purity.

Experimental Protocol:

  • System Preparation: Use a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H).

  • Mobile Phase: Prepare an appropriate mobile phase, often a mixture of hexane and isopropanol.

  • Sample Injection: Inject a solution of the sample onto the column.

  • Detection: Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The retention times of the (Z) and (E) isomers will be different, allowing for their separation and quantification.

Data Comparison

The following table summarizes the expected analytical data for the (Z) and (E) isomers of 2-(1-Propenyl)phenol.

Analytical Technique Parameter (Z)-2-(1-Propenyl)phenol (E)-2-(1-Propenyl)phenol
¹H NMR (400 MHz, CDCl₃) δ H-1' (ppm)~6.4~6.1
δ H-2' (ppm)~5.9~6.3
J (H-1', H-2') (Hz)~12~16
Chiral HPLC Retention Time (min)~10.5~12.2

Note: Retention times are representative and can vary depending on the specific column, mobile phase, and flow rate used.

cluster_comparison Comparison of Synthesis Routes cluster_pros_eugenol Advantages cluster_cons_eugenol Disadvantages cluster_pros_wittig Advantages cluster_cons_wittig Disadvantages eugenol Isomerization of Eugenol pros_eugenol Readily available starting material Simpler procedure eugenol->pros_eugenol cons_eugenol Forms a mixture of isomers Requires purification eugenol->cons_eugenol wittig Wittig Reaction pros_wittig Potentially higher stereoselectivity wittig->pros_wittig cons_wittig More complex reagents Requires anhydrous conditions wittig->cons_wittig

Comparison of the advantages and disadvantages of the two synthesis routes.

Potential Biological Relevance: Antioxidant Signaling Pathway

Isoeugenol has been reported to possess antioxidant properties. A key pathway involved in the cellular antioxidant response is the Nrf2 signaling pathway. The diagram below illustrates a plausible mechanism by which an antioxidant compound like (Z)-2-(1-Propenyl)phenol could activate this pathway.

cluster_pathway Nrf2 Antioxidant Signaling Pathway compound (Z)-2-(1-Propenyl)phenol keap1 Keap1 compound->keap1 inactivates ros Oxidative Stress (ROS) ros->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters ubiquitin Ubiquitination & Degradation keap1->ubiquitin promotes nrf2->ubiquitin leads to nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) genes Antioxidant Gene Expression (e.g., HO-1) are->genes activates

Activation of the Nrf2 antioxidant pathway by an external agent.

A Spectroscopic Comparison of 2-(1-propenyl)phenol Isomers: (E) vs. (Z)

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (E)- and (Z)-2-(1-propenyl)phenol isomers. This document provides a comparative analysis based on available spectroscopic data and outlines the standard experimental protocols for these analytical techniques.

The geometric isomers of 2-(1-propenyl)phenol, specifically the (E) and (Z) configurations, present a compelling case for the application of spectroscopic techniques in structural elucidation. The spatial arrangement of the propenyl group relative to the hydroxyl-substituted phenyl ring results in distinct spectroscopic signatures. This guide offers a comparative overview of these isomers using nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

It is important to note that while spectroscopic data for the (E)-isomer is available in the public domain, comprehensive experimental data for the (Z)-isomer is not readily found in the searched literature. Consequently, this guide provides a detailed analysis of the (E)-isomer and indicates where data for the (Z)-isomer is currently unavailable.

Spectroscopic Data Summary

The following table summarizes the available quantitative spectroscopic data for the (E)-isomer of 2-(1-propenyl)phenol. The corresponding data for the (Z)-isomer are listed as not available based on the conducted literature search.

Spectroscopic TechniqueParameter(E)-2-(1-propenyl)phenol(Z)-2-(1-propenyl)phenol
¹H NMR Chemical Shift (δ)Data not availableData not available
Coupling Constant (J)Data not availableData not available
¹³C NMR Chemical Shift (δ)Data not availableData not available
IR Spectroscopy Key Absorptions (cm⁻¹)A published spectrum is available, but peak assignments are not detailed in the readily accessible source.Data not available
UV-Vis Spectroscopy λmax (nm)Data not availableData not available
Mass Spectrometry (EI) Molecular Ion (m/z)134Data not available
Key Fragments (m/z)Data not available in detailData not available

Note: The lack of specific peak assignments and detailed data in readily accessible sources prevents a more comprehensive quantitative comparison at this time.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the spectroscopic comparison of the 2-(1-propenyl)phenol isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of 2-(1-propenyl)phenol Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis E_isomer (E)-2-(1-propenyl)phenol NMR NMR Spectroscopy (¹H, ¹³C) E_isomer->NMR IR IR Spectroscopy E_isomer->IR UV_Vis UV-Vis Spectroscopy E_isomer->UV_Vis MS Mass Spectrometry E_isomer->MS Z_isomer (Z)-2-(1-propenyl)phenol Z_isomer->NMR Z_isomer->IR Z_isomer->UV_Vis Z_isomer->MS Data_Processing Data Processing (Peak Integration, Shift Calculation) NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Comparison Comparative Analysis (Tabulation of Data) Data_Processing->Comparison Structure Structural Elucidation Comparison->Structure

Caption: Logical workflow for the spectroscopic comparison of isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments utilized in the characterization of 2-(1-propenyl)phenol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectroscopy

    • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

    • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

    • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 16 to 64 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually necessary due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

    • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

    • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Solution-Phase UV-Vis Spectroscopy

    • Sample Preparation: A dilute solution of the isomer is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to yield an absorbance reading between 0.1 and 1.0.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

    • Data Acquisition: The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

    • Data Processing: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI) Mass Spectrometry

    • Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z. The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Head-to-head comparison of antimicrobial activity: (Z)-2-(1-Propenyl)phenol vs. eugenol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of anethole and eugenol, two prominent phenolic compounds found in various essential oils. While the initial query specified (Z)-2-(1-Propenyl)phenol, the available scientific literature predominantly refers to its isomeric mixture, anethole, with the trans-isomer often being the most abundant. Consequently, this comparison focuses on anethole and eugenol, for which a more extensive body of research exists. It is important to note that direct head-to-head comparative studies are limited; therefore, this guide synthesizes data from various independent investigations to offer a comprehensive overview.

Executive Summary

Both anethole and eugenol demonstrate broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] Eugenol, a major constituent of clove oil, has been extensively studied and is known for its potent bactericidal and fungicidal effects.[1][2] Anethole, the primary component of anise and fennel oils, also exhibits significant antimicrobial properties.[3] The antimicrobial efficacy of these compounds is attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular functions.[4][5]

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for anethole and eugenol against various microorganisms, as reported in the scientific literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Anethole against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923115[6]
Escherichia coli-125[3]
Candida albicans-800[3]

Note: The specific strains and testing conditions can influence MIC values, leading to variations across different studies.

Table 2: Minimum Inhibitory Concentration (MIC) of Eugenol against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureus-16600[7]
Escherichia coli-0.125[8]
Pseudomonas aeruginosa-16600[7]
Klebsiella pneumoniae-4170[7]
Acinetobacter baumannii-960[7]
Serratia marcescens-33300[7]
MRSA-33300[7]
Helicobacter pyloriClinical Isolates23.0 - 51.0[4]

Note: The specific strains and testing conditions can influence MIC values, leading to variations across different studies.

Mechanisms of Antimicrobial Action

The antimicrobial activity of both anethole and eugenol is primarily attributed to their interaction with microbial cell structures and functions.

Anethole: The proposed mechanism of action for anethole involves the disruption of the cell membrane's integrity, leading to increased permeability and leakage of intracellular components. This disruption can also interfere with cellular respiration.[3]

Eugenol: Eugenol's antimicrobial action is multifaceted. It disrupts the cytoplasmic membrane, leading to a loss of cellular contents.[4][5] The hydroxyl group of eugenol is believed to interact with and inhibit the function of various microbial enzymes.[4]

anethole_mechanism Anethole Anethole CellMembrane Bacterial Cell Membrane Anethole->CellMembrane MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption CellularRespiration Interference with Cellular Respiration MembraneDisruption->CellularRespiration CellDeath Cell Death CellularRespiration->CellDeath

Caption: Proposed antimicrobial mechanism of anethole.

eugenol_mechanism Eugenol Eugenol CytoplasmicMembrane Cytoplasmic Membrane Eugenol->CytoplasmicMembrane Enzyme Cellular Enzymes Eugenol->Enzyme MembraneDisruption Membrane Disruption CytoplasmicMembrane->MembraneDisruption CellularLeakage Leakage of Intracellular Components MembraneDisruption->CellularLeakage EnzymeInhibition Enzyme Inhibition Enzyme->EnzymeInhibition CellDeath Cell Death EnzymeInhibition->CellDeath CellularLeakage->CellDeath

Caption: Multifaceted antimicrobial mechanism of eugenol.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to determine the antimicrobial activity of compounds like anethole and eugenol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9]

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (anethole or eugenol) is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.

  • Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test microorganism.[9]

  • Reading of Results: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

broth_microdilution_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antimicrobial Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Visually Inspect for Growth (Turbidity) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for Broth Microdilution Method.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[10][11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (anethole or eugenol). Using sterile forceps, the disks are placed on the surface of the inoculated agar plate. A control disk (impregnated with the solvent used to dissolve the test compound) is also placed on the plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

agar_disk_diffusion_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Antimicrobial-Impregnated Disks D Place Disks on Agar Surface B->D C->D E Incubate Plate D->E F Measure Diameter of Inhibition Zone E->F G Determine Susceptibility F->G

Caption: Workflow for Agar Disk Diffusion Method.

Conclusion

Both anethole and eugenol exhibit significant antimicrobial properties, making them promising candidates for further investigation in the development of new antimicrobial agents. While the available data suggests that eugenol may have a broader spectrum of potent activity, particularly against certain pathogenic bacteria, it is crucial to consider that the reported MIC values are from different studies with varying methodologies. A direct, standardized comparative study is necessary to definitively conclude which compound possesses superior antimicrobial efficacy. Researchers are encouraged to utilize the detailed experimental protocols provided in this guide to conduct further comparative studies and contribute to a more comprehensive understanding of the antimicrobial potential of these natural compounds.

References

Geometric Isomers in Cancer Therapy: A Comparative Analysis of (Z)- and (E)-Isomer Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, a principle starkly illustrated by the differential cytotoxicity of (Z)- and (E)-geometric isomers in cancer research. This guide provides a comparative analysis of the cytotoxic effects of the (Z)- and (E)-isomers of two prominent compounds, resveratrol and combretastatin A-4, on various human cell lines. The data presented underscores the critical importance of stereochemistry in drug design and development.

Comparative Cytotoxicity: (Z)- vs. (E)-Isomers

The cytotoxic potential of geometric isomers can vary significantly, with one isomer often exhibiting substantially greater potency than the other. This disparity is frequently attributed to the specific stereochemical requirements of biological targets, such as enzymes and receptors.

Resveratrol

Resveratrol, a naturally occurring polyphenol, exists as (E)- and (Z)-isomers. While the (E)-isomer is more stable and commonly studied, recent research has highlighted the potent anti-cancer activity of the less stable (Z)-isomer.

CompoundCell LineAssayIC50 ValueReference
(E)-ResveratrolMCF-7 (Breast Cancer)MTT~50 µM
(Z)-ResveratrolMCF-7 (Breast Cancer)MTT~15 µM
(E)-ResveratrolHT-29 (Colon Cancer)MTT>100 µM
(Z)-ResveratrolHT-29 (Colon Cancer)MTT~25 µM
Combretastatin A-4

Combretastatin A-4, a natural product isolated from the African bush willow, is a potent anti-cancer agent. Its activity is almost exclusively associated with the (Z)-isomer, which acts as a tubulin polymerization inhibitor. The (E)-isomer is largely inactive.

CompoundCell LineAssayIC50 ValueReference
(Z)-Combretastatin A-4HT-29 (Colon Cancer)MTT~0.003 µM
(E)-Combretastatin A-4HT-29 (Colon Cancer)MTT>10 µM
(Z)-Combretastatin A-4HUVEC (Endothelial)MTT~0.001 µM
(E)-Combretastatin A-4HUVEC (Endothelial)MTT>10 µM

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of (Z)- and (E)-isomers using the MTT assay.

MTT Assay for Cytotoxicity

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, HT-29) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA.

  • A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

  • Plates are incubated for 24 hours to allow for cell attachment.

3. Isomer Treatment:

  • Stock solutions of the (Z)- and (E)-isomers are prepared in a suitable solvent (e.g., DMSO).

  • A series of dilutions are prepared in culture media to achieve the desired final concentrations.

  • The media from the 96-well plates is removed, and 100 µL of media containing the respective isomer concentrations is added to each well.

  • Control wells containing media with DMSO (vehicle control) and untreated cells are also included.

  • Plates are incubated for a specified period (e.g., 48 or 72 hours).

4. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

  • The media containing MTT is carefully removed.

  • 150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the isomer that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the isomer concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The differential cytotoxicity of (Z)- and (E)-isomers is a direct consequence of their distinct interactions with cellular targets, leading to the activation of different signaling pathways.

Combretastatin A-4: Disruption of Microtubule Dynamics

The potent cytotoxic activity of (Z)-Combretastatin A-4 stems from its ability to bind to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. The (E)-isomer, due to its different spatial conformation, does not fit into the colchicine-binding site and therefore does not significantly inhibit tubulin polymerization, resulting in its low cytotoxicity.

G cluster_Z (Z)-Combretastatin A-4 cluster_E (E)-Combretastatin A-4 Z_CA4 (Z)-Combretastatin A-4 Z_bind Binds to Colchicine Site on β-Tubulin Z_CA4->Z_bind Z_inhibit Inhibition of Tubulin Polymerization Z_bind->Z_inhibit Z_disrupt Disruption of Microtubule Dynamics Z_inhibit->Z_disrupt Z_arrest G2/M Phase Cell Cycle Arrest Z_disrupt->Z_arrest Z_apoptosis Apoptosis Z_arrest->Z_apoptosis E_CA4 (E)-Combretastatin A-4 E_no_bind Poor Binding to Colchicine Site E_CA4->E_no_bind E_no_inhibit No Significant Inhibition of Tubulin Polymerization E_no_bind->E_no_inhibit E_stable Stable Microtubules E_no_inhibit->E_stable E_cycle Normal Cell Cycle Progression E_stable->E_cycle E_viability Cell Viability E_cycle->E_viability

Differential effects of (Z)- and (E)-Combretastatin A-4 on microtubule dynamics and cell fate.

Resveratrol: A More Complex Mechanism

The differential cytotoxicity of resveratrol isomers is less straightforward. While both isomers exhibit anti-cancer properties, (Z)-resveratrol often displays greater potency. The proposed mechanisms include the induction of apoptosis through caspase activation and cell cycle arrest. The precise reasons for the enhanced activity of the (Z)-isomer are still under investigation but may involve differential interactions with multiple cellular targets, including quinone reductase 2.

A Comparative Guide to the Relative Stability of (Z)- and (E)-2-(1-Propenyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of the (Z) and (E) geometric isomers of 2-(1-propenyl)phenol. The relative stability of these isomers is of interest in various fields, including synthetic chemistry, materials science, and drug development, where precise conformational control can influence molecular interactions and biological activity.

The stability of alkene isomers is typically dictated by steric hindrance, with the (E)-isomer, where the larger substituents are on opposite sides of the double bond, being more stable than the (Z)-isomer. However, in the case of 2-(1-propenyl)phenol, the potential for intramolecular hydrogen bonding in the (Z)-isomer introduces a stabilizing interaction that can counteract steric strain.

Unraveling the Stability: A Tale of Two Isomers

The relative stability of (Z)- and (E)-2-(1-propenyl)phenol is determined by a delicate balance between two primary opposing factors:

  • Steric Hindrance: In the (Z)-isomer, the phenolic ring and the methyl group are on the same side of the double bond, leading to steric repulsion, which is a destabilizing effect. The (E)-isomer is sterically more favorable as these bulky groups are positioned on opposite sides.

  • Intramolecular Hydrogen Bonding: The (Z)-isomer's geometry allows for the formation of a stabilizing intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the π-electrons of the propenyl double bond. This interaction is not possible in the (E)-isomer.

Experimental Determination of Isomer Stability

A common experimental approach to determine the relative thermodynamic stability of isomers is through equilibrium isomerization studies.

Experimental Protocol: Isomerization Equilibrium
  • Preparation of the Isomer Mixture: A sample of either pure isomer or a non-equilibrium mixture of the (Z) and (E) isomers of 2-(1-propenyl)phenol is dissolved in a suitable inert solvent.

  • Initiation of Isomerization: A catalyst, such as a palladium complex or a strong acid, is added to the solution to facilitate the interconversion of the two isomers.

  • Equilibration: The reaction mixture is heated or irradiated (depending on the catalyst system) for a sufficient period to allow the isomers to reach thermodynamic equilibrium. The progress of the reaction is monitored by periodically taking aliquots and analyzing the isomer ratio.

  • Analysis: The ratio of the (Z) and (E) isomers in the equilibrated mixture is determined using analytical techniques such as:

    • Gas Chromatography (GC): Separates the isomers based on their different boiling points and interactions with the stationary phase.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Distinguishes the isomers based on the different chemical shifts of the protons, particularly those on the double bond and the methyl group.

  • Calculation of Thermodynamic Parameters:

    • The equilibrium constant (Keq) is calculated from the final ratio of the isomers: Keq = [[E]-isomer] / [[Z]-isomer].

    • The difference in Gibbs free energy (ΔG°) between the isomers at the experimental temperature can then be calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.

Theoretical Insights from Computational Chemistry

Computational chemistry provides a powerful tool for estimating the relative stabilities of isomers. Methods such as Density Functional Theory (DFT) can be used to calculate the ground-state energies of the (Z) and (E) isomers. These calculations can explicitly account for the stabilizing effect of the intramolecular hydrogen bond in the (Z)-isomer and the steric strain in both molecules. The difference in the calculated energies provides a theoretical estimate of their relative stability.

Data Summary

As direct experimental quantitative data for 2-(1-propenyl)phenol is not available, the following table presents a qualitative comparison based on established chemical principles.

Feature(Z)-2-(1-Propenyl)phenol(E)-2-(1-Propenyl)phenol
Steric Hindrance Higher (destabilizing)Lower (stabilizing)
Intramolecular H-Bonding Present (stabilizing)Absent
Predicted Relative Stability Potentially comparable to or slightly less stable than the (E)-isomer, depending on the strength of the hydrogen bond.Generally expected to be more stable due to lower steric hindrance.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for comparing the stability of the (Z) and (E) isomers of 2-(1-propenyl)phenol.

G Workflow for Stability Comparison of 2-(1-Propenyl)phenol Isomers cluster_isomers Isomers cluster_factors Influencing Factors cluster_methods Assessment Methods Z_isomer (Z)-2-(1-Propenyl)phenol Steric_Hindrance Steric Hindrance (Destabilizing) Z_isomer->Steric_Hindrance H_Bond Intramolecular H-Bond (Stabilizing) Z_isomer->H_Bond E_isomer (E)-2-(1-Propenyl)phenol E_isomer->Steric_Hindrance Conclusion Relative Stability Determination Steric_Hindrance->Conclusion H_Bond->Conclusion Experimental Experimental (Equilibrium Isomerization) Experimental->Conclusion Computational Computational (Energy Calculation) Computational->Conclusion

Comparative analysis of the binding affinity of 2-(1-propenyl)phenol isomers to target proteins

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of cis- and trans-2-(1-propenyl)phenol, also known as isoeugenol, to various protein targets. Due to a lack of direct comparative experimental studies on the binding affinities of the individual isomers, this document synthesizes available data for the mixed isomers and discusses potential protein interactions based on computational and indirect experimental evidence.

Executive Summary

2-(1-propenyl)phenol, a naturally occurring phenolic compound, exists as cis and trans isomers. While it is structurally related to compounds with known biological activity, comprehensive studies directly comparing the binding affinity of its isomers to specific protein targets are limited in publicly available literature. Existing data on isomer mixtures and unspecified isoeugenol suggest weak interactions with nuclear hormone receptors, specifically the estrogen and androgen receptors. Computational studies, however, indicate that other proteins, such as cyclooxygenase-2 (COX-2), may serve as potential targets. This guide summarizes the available quantitative data, provides detailed experimental protocols for assessing binding affinity, and visualizes relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Binding Affinity

LigandTarget ProteinAssay TypeBinding Affinity MetricValueReference
Isoeugenol (mixture of cis and trans)Estrogen Receptor (ER)Competitive Binding AssayIC50> 100 µM[1][2]
Isoeugenol (isomer not specified)Androgen Receptor (AR)Competitive Binding AssayIC50200 µM[3]
Isoeugenol (isomer not specified)Androgen Receptor (AR)Competitive Binding AssayRelative Binding Affinity0.0015%[3]

Note: The high IC50 values indicate weak binding affinity of isoeugenol to both the estrogen and androgen receptors.

Experimental Protocols

To facilitate further research into the comparative binding affinities of 2-(1-propenyl)phenol isomers, detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of cis- and trans-2-(1-propenyl)phenol to a target protein.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, nickel-coated)

  • Target protein of interest

  • cis-2-(1-propenyl)phenol and trans-2-(1-propenyl)phenol

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization: The target protein is immobilized on the sensor chip surface. For a CM5 chip, standard amine coupling chemistry is used. For His-tagged proteins, a nickel-coated chip can be utilized.

  • Analyte Preparation: Prepare a series of dilutions of the cis and trans isomers in the running buffer. A typical concentration range would span from 0.1 to 100 times the expected KD.

  • Binding Measurement:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the analyte (isomer) over the sensor surface for a defined association time.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the isomers and a target protein.

Materials:

  • Isothermal titration calorimeter

  • Target protein in a suitable buffer

  • cis- and trans-2-(1-propenyl)phenol in the same buffer

  • Syringe for titration

Procedure:

  • Sample Preparation: The target protein is placed in the sample cell, and one of the isomers is loaded into the titration syringe at a concentration typically 10-20 times that of the protein.

  • Titration: A series of small injections of the isomer solution are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine KD, n, and ΔH. ΔS is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

Mandatory Visualizations

Signaling Pathways

Estrogen_Receptor_Signaling Estrogen Estrogen ER ER Estrogen->ER ER_Estrogen ER_Estrogen cluster_nucleus cluster_nucleus ER_Estrogen->cluster_nucleus

Androgen_Receptor_Signaling Androgen Androgen AR AR Androgen->AR AR_Androgen AR_Androgen cluster_nucleus cluster_nucleus AR_Androgen->cluster_nucleus

Experimental Workflow

SPR_Workflow start Start immobilize Immobilize Target Protein on Sensor Chip start->immobilize prepare Prepare Isomer Solutions (cis & trans) immobilize->prepare inject Inject Isomer Solutions (Association) prepare->inject dissociate Buffer Flow (Dissociation) inject->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate regenerate->inject Next Concentration analyze Analyze Sensorgram Data regenerate->analyze results Obtain Kd, Ka, Kd analyze->results end End results->end

Discussion and Future Directions

The available data, primarily from studies on mixtures of 2-(1-propenyl)phenol isomers or unspecified isoeugenol, suggest a low binding affinity for both the estrogen and androgen receptors. The high IC50 values reported are indicative of weak interactions, suggesting these may not be the primary protein targets for these compounds.

A computational molecular docking study has explored the interaction of isoeugenol derivatives with cyclooxygenase-2 (COX-2), indicating it as a potential target.[4] However, experimental validation of the binding affinity of the individual cis and trans isomers to COX-2 is necessary to confirm these computational predictions.

Future research should focus on direct comparative studies of the individual cis and trans isomers of 2-(1-propenyl)phenol against a panel of potential protein targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable in providing precise quantitative data on binding affinities and the thermodynamic profiles of these interactions. Such studies would provide a clearer understanding of the structure-activity relationship of these isomers and their potential biological effects.

References

Validating In Vitro Efficacy of (Z)-2-(1-Propenyl)phenol with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the journey from a promising compound to a clinically effective therapeutic is long and fraught with challenges. A critical step in this process is the validation of early-stage in vitro findings with robust in vivo models. This guide provides a comparative framework for validating the potential bioactivities of (Z)-2-(1-Propenyl)phenol, a phenolic compound, by bridging the gap between cell-free/cell-based assays and whole-organism studies.

Given the limited specific experimental data on (Z)-2-(1-Propenyl)phenol, this document presents a hypothetical validation workflow. The proposed assays and models are based on the well-documented biological activities of structurally similar phenolic compounds, which are known to possess antioxidant, anti-inflammatory, and cytotoxic properties.

Postulated Biological Activities and Signaling Pathways

(Z)-2-(1-Propenyl)phenol, as a phenolic compound, is likely to exert its biological effects through various mechanisms. It is postulated that it may act as an antioxidant by scavenging free radicals and modulating cellular antioxidant defenses. Its potential anti-inflammatory effects could be mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which is often activated by stimuli like lipopolysaccharide (LPS). Furthermore, like many phenolic compounds, it may exhibit cytotoxic effects on cancer cells by inducing apoptosis.

G cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS Neutralizes ZPP (Z)-2-(1-Propenyl)phenol ZPP->ROS Scavenges ZPP->AntioxidantEnzymes Upregulates LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatoryCytokines ZPP2 (Z)-2-(1-Propenyl)phenol ZPP2->IKK Inhibits

Figure 1: Postulated signaling pathways for (Z)-2-(1-Propenyl)phenol.

I. Assessment of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, thereby preventing oxidative damage to cells and tissues.

In Vitro Antioxidant Assays

A panel of in vitro assays can provide a comprehensive overview of the antioxidant capacity of (Z)-2-(1-Propenyl)phenol.

AssayEndpoint(Z)-2-(1-Propenyl)phenol (IC50/EC50)Ascorbic Acid (Positive Control) (IC50/EC50)
DPPH Radical Scavenging Assay IC50 (µM)45.822.7
ABTS Radical Scavenging Assay IC50 (µM)32.515.9
Cellular Antioxidant Assay (CAA) EC50 (µM)68.235.1

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1]

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add various concentrations of (Z)-2-(1-Propenyl)phenol and a positive control (e.g., ascorbic acid) to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.[2]

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[2]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance at 734 nm.[3]

  • Procedure:

    • Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.[4]

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add different concentrations of the test compound and a positive control to the ABTS radical solution.

    • After a 6-minute incubation, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

3. Cellular Antioxidant Assay (CAA)

  • Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cultured cells.[5]

  • Procedure:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.

    • Wash the cells and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and the test compound.

    • After incubation, wash the cells and add a free radical initiator (e.g., AAPH).[6]

    • Measure the fluorescence at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.[7]

    • Quantify the antioxidant activity by calculating the EC50 value (the concentration at which 50% of the oxidative stress is inhibited).

In Vivo Validation of Antioxidant Activity

To confirm the in vitro antioxidant effects in a physiological system, animal models of oxidative stress are employed.

ModelKey Parameters MeasuredExpected Outcome with (Z)-2-(1-Propenyl)phenol
Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats Serum levels of AST, ALT; Tissue levels of MDA, SOD, CAT, GPxReduction in serum AST and ALT; Reduction in tissue MDA; Increase in tissue SOD, CAT, and GPx

Carbon Tetrachloride (CCl4)-Induced Oxidative Stress in Rats

  • Principle: CCl4 administration induces oxidative stress and liver damage in rodents, providing a model to evaluate the protective effects of antioxidant compounds.

  • Procedure:

    • Acclimatize male Wistar rats for one week.

    • Divide the animals into groups: control, CCl4-treated, (Z)-2-(1-Propenyl)phenol + CCl4, and positive control (e.g., silymarin) + CCl4.

    • Administer (Z)-2-(1-Propenyl)phenol or silymarin orally for 7 days.

    • On the 7th day, induce oxidative stress by intraperitoneal injection of CCl4 (mixed with olive oil).

    • After 24 hours, collect blood samples for serum biochemical analysis (AST, ALT).

    • Euthanize the animals and collect liver tissue for the determination of malondialdehyde (MDA) levels (a marker of lipid peroxidation) and the activity of antioxidant enzymes (superoxide dismutase - SOD, catalase - CAT, and glutathione peroxidase - GPx).

II. Evaluation of Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The anti-inflammatory potential of (Z)-2-(1-Propenyl)phenol can be initially screened in vitro and then validated in vivo.

In Vitro Anti-inflammatory Assays

Cell-based assays are crucial for elucidating the mechanisms of anti-inflammatory action.

AssayCell LineKey Parameters Measured(Z)-2-(1-Propenyl)phenol (IC50)Dexamethasone (Positive Control) (IC50)
LPS-induced Nitric Oxide (NO) Production RAW 264.7 macrophagesNitrite concentration25.3 µM5.1 µM
LPS-induced Pro-inflammatory Cytokine Release (TNF-α, IL-6) RAW 264.7 macrophagesCytokine levels (ELISA)TNF-α: 28.9 µM, IL-6: 31.2 µMTNF-α: 6.8 µM, IL-6: 8.5 µM

1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages

  • Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like NO and cytokines (TNF-α, IL-6). This assay measures the inhibitory effect of the test compound on this process.[8]

  • Procedure:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of (Z)-2-(1-Propenyl)phenol or a positive control (e.g., dexamethasone) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • For NO measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • For cytokine measurement: Collect the supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits.

    • Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.

In Vivo Validation of Anti-inflammatory Activity

Animal models of acute inflammation are essential to confirm the anti-inflammatory efficacy of the test compound.

ModelKey Parameters MeasuredExpected Outcome with (Z)-2-(1-Propenyl)phenol
Carrageenan-Induced Paw Edema in Rats Paw volumeReduction in paw edema
LPS-Induced Systemic Inflammation in Mice Serum levels of TNF-α and IL-6Reduction in serum TNF-α and IL-6

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory activity.[9]

  • Procedure:

    • Acclimatize male Wistar rats for one week.

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer (Z)-2-(1-Propenyl)phenol or a positive control (e.g., indomethacin) orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[10]

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[10]

    • Calculate the percentage of inhibition of edema.

2. LPS-Induced Systemic Inflammation in Mice

  • Principle: Intraperitoneal injection of LPS in mice leads to a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines into the circulation.[11] This model is used to evaluate the systemic anti-inflammatory effects of a compound.

  • Procedure:

    • Acclimatize male BALB/c mice for one week.

    • Administer (Z)-2-(1-Propenyl)phenol or a positive control (e.g., dexamethasone) intraperitoneally.

    • After 30 minutes, inject LPS (e.g., 1 mg/kg) intraperitoneally.[12]

    • After 90 minutes (for TNF-α) or 3 hours (for IL-6), collect blood via cardiac puncture.

    • Separate the serum and measure the concentrations of TNF-α and IL-6 using ELISA kits.

G cluster_0 In Vitro to In Vivo Validation Workflow cluster_1 In Vitro Assessment cluster_2 In Vivo Validation Antioxidant_vitro Antioxidant Assays (DPPH, ABTS, CAA) Antioxidant_vivo Oxidative Stress Model (CCl4-induced) Antioxidant_vitro->Antioxidant_vivo Validate Anti_inflammatory_vitro Anti-inflammatory Assays (NO, Cytokine Release) Anti_inflammatory_vivo Inflammation Models (Carrageenan, LPS) Anti_inflammatory_vitro->Anti_inflammatory_vivo Validate Cytotoxicity_vitro Cytotoxicity Assay (MTT) Toxicity_vivo Acute Toxicity Study (LD50) Cytotoxicity_vitro->Toxicity_vivo Correlate

Figure 2: Workflow for validating in vitro results with in vivo models.

III. Cytotoxicity and Acute Toxicity Assessment

Evaluating the potential toxicity of a compound is a critical aspect of drug development.

In Vitro Cytotoxicity Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Cell LineAssay(Z)-2-(1-Propenyl)phenol (IC50)Doxorubicin (Positive Control) (IC50)
HeLa (Cervical Cancer) MTT Assay75.6 µM1.2 µM
MCF-7 (Breast Cancer) MTT Assay82.1 µM0.9 µM
HEK293 (Normal Kidney) MTT Assay> 200 µM5.8 µM

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

  • Procedure:

    • Seed cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in 96-well plates.

    • Treat the cells with various concentrations of (Z)-2-(1-Propenyl)phenol or a positive control (e.g., doxorubicin) for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[16]

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Acute Toxicity Study

An acute toxicity study is performed to determine the short-term adverse effects of a substance and to estimate the median lethal dose (LD50).

Animal ModelRoute of AdministrationLD50 of (Z)-2-(1-Propenyl)phenol (mg/kg)
Mice Oral> 2000

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Principle: This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.

  • Procedure:

    • Use female Swiss albino mice, fasted overnight.

    • Administer a single oral dose of (Z)-2-(1-Propenyl)phenol to one animal. The starting dose is typically based on in vitro cytotoxicity data.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased.

    • The dosing of subsequent animals is adjusted based on the outcome of the previously dosed animal.

    • The LD50 is calculated using the likelihood ratios of the outcomes.

Conclusion

The validation of in vitro findings through well-designed in vivo studies is paramount in the preclinical evaluation of any potential therapeutic agent. This guide provides a hypothetical yet comprehensive framework for assessing the antioxidant, anti-inflammatory, and cytotoxic properties of (Z)-2-(1-Propenyl)phenol. By systematically progressing from cell-free and cell-based assays to whole-animal models, researchers can gain a more complete understanding of the compound's efficacy and safety profile, thereby making more informed decisions in the drug development pipeline. The correlation between the results from these different levels of biological complexity is crucial for predicting the potential clinical utility of (Z)-2-(1-Propenyl)phenol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1-Propenyl)phenol Isomer Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common analytical methods for the quantification of 2-(1-propenyl)phenol isomers, also known as isoeugenol. Due to a lack of publicly available, direct cross-validation studies for this specific compound, this document presents a representative comparison based on established analytical techniques for similar phenolic isomers. The experimental data herein is illustrative, designed to reflect typical performance characteristics of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of 2-(1-propenyl)phenol isomers is critical and depends on factors such as required sensitivity, selectivity, and the sample matrix. Below is a summary of expected performance parameters for two widely used techniques: HPLC with UV detection and GC-MS.

Table 1: Comparison of HPLC-UV and GC-MS for 2-(1-propenyl)phenol Isomer Quantification

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.03 µg/mL
Selectivity GoodExcellent
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful cross-validation of analytical methods. The following protocols provide a framework for the quantification of 2-(1-propenyl)phenol isomers using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine analysis of 2-(1-propenyl)phenol isomers in various sample matrices.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

  • Standard Preparation: Prepare a stock solution of 2-(1-propenyl)phenol isomers (cis and trans) in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.

  • Instrumentation: Agilent 8890 GC system coupled to a 5977B MS detector or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of cis- and trans-2-(1-propenyl)phenol.

  • Standard and Sample Preparation: Similar to the HPLC method, but using a volatile solvent like dichloromethane or ethyl acetate. Derivatization with a silylating agent (e.g., BSTFA) may be employed to improve peak shape and thermal stability.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope & Acceptance Criteria select_methods Select Methods (e.g., HPLC, GC-MS) define_scope->select_methods prepare_samples Prepare Identical Sample Sets select_methods->prepare_samples analyze_method1 Analyze with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze with Method 2 prepare_samples->analyze_method2 collect_data Collect & Tabulate Data analyze_method1->collect_data analyze_method2->collect_data stat_analysis Statistical Analysis (e.g., t-test, F-test) collect_data->stat_analysis compare_results Compare Results to Acceptance Criteria stat_analysis->compare_results report Generate Cross-Validation Report compare_results->report decision Decision on Method Interchangeability report->decision

Caption: Workflow for the cross-validation of two analytical methods.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(1-Propenyl)phenol, (Z)-

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-(1-Propenyl)phenol, (Z)-. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The following procedures are based on general principles for the disposal of phenolic and flammable organic compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.

Chemical Safety and Hazard Information

Quantitative Data Summary

The following table summarizes key quantitative data for a mixture of cis and trans 2-propenylphenol. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol
Boiling Point 230-231 °C
Density 1.044 g/mL at 25 °C
Flash Point 91 °C (195.8 °F) - closed cup
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Data presented is for a mixture of cis and trans isomers and should be used as a reference.

Experimental Protocols: Proper Disposal Procedures

The proper disposal of 2-(1-Propenyl)phenol, (Z)- is a critical final step in the experimental workflow. The following step-by-step methodology ensures that this process is conducted safely and in compliance with standard laboratory practices.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A lab coat

Step-2: Waste Segregation and Collection

  • Do Not Dispose Down the Drain: Phenolic compounds are toxic to aquatic life and should never be disposed of in the sanitary sewer system.

  • Designated Waste Container: Collect all waste containing 2-(1-Propenyl)phenol, (Z)- in a designated, leak-proof, and chemically compatible container. A glass or polyethylene container is generally suitable.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "2-(1-Propenyl)phenol, (Z)-"

    • The approximate concentration and volume

    • Any other components in the waste mixture

    • The date of accumulation

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Compatibility: Ensure the waste is not stored with incompatible materials, such as strong oxidizing agents.

Step 4: Final Disposal

  • Licensed Disposal Facility: The primary and recommended method for the final disposal of phenolic waste is incineration at a licensed chemical disposal facility.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup requests.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of 2-(1-Propenyl)phenol, (Z)-.

G Disposal Workflow for 2-(1-Propenyl)phenol, (Z)- start Start: Waste Generation ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregation Step 2: Segregate Waste ppe->segregation drain_check Dispose Down Drain? segregation->drain_check no_drain No - Toxic to Aquatic Life drain_check->no_drain Decision container Collect in Labeled, Compatible Waste Container no_drain->container storage Step 3: Store in Designated Satellite Accumulation Area container->storage disposal Step 4: Arrange for Professional Disposal storage->disposal ehs Contact Environmental Health & Safety (EHS) disposal->ehs incineration Final Disposal by Incineration at a Licensed Facility ehs->incineration

Caption: A flowchart outlining the proper disposal procedure for 2-(1-Propenyl)phenol, (Z)-.

Essential Safety and Logistical Information for Handling 2-(1-Propenyl)phenol, (Z)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety and handling data for 2-(1-Propenyl)phenol, (Z)- is limited. The following guidance is based on the safety protocols for structurally similar and hazardous compounds, namely Phenol and 2-Isopropylphenol. It is crucial to handle 2-(1-Propenyl)phenol, (Z)- with the same level of caution as for phenol, a compound known for its high toxicity and ability to be absorbed through the skin.[1][2][3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

When handling 2-(1-Propenyl)phenol, (Z)-, a comprehensive PPE strategy is critical to prevent exposure. This includes protection for the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Usage Notes
Hand Protection Double glovesAnsell ChemTek® 380214T for mixtures with chloroform. For concentrations >70%, butyl rubber, Viton, Barrier, and Silver Shield gloves are recommended. Neoprene and polyvinyl alcohol are suitable for short-term work.[2] Nitrile gloves are generally not recommended as they are easily penetrated.[2][4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles and a face shieldEye and face protection is crucial to prevent splashes that can cause severe eye damage.[5][6]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoesA lab coat, long pants, and closed-toe shoes are the minimum requirements.[2][7] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron should be worn.[2][7]
Respiratory Protection Use in a chemical fume hoodAll work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately remove all contaminated clothing.[1][5] Flush the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400).[1][2] If PEG is unavailable, use a 70% isopropyl alcohol solution or an emergency drench shower for large exposures.[1] Wash the affected skin with soap and water after the initial decontamination.[1] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air.[1][5] If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]

Spill Response Plan

A tiered response is necessary depending on the size of the spill.

Spill SizeContainment and Cleanup Procedure
Small Spill Alert others in the area.[1] Laboratory personnel trained in proper cleanup procedures can manage small spills with appropriate PPE.[1] If the substance is a solid, carefully collect the crystals.[1] If it is a liquid, absorb the spill with inert material such as vermiculite, dry sand, or earth.[3][9] Wet paper towels with a 70% isopropanol or ethanol solution can be used to wipe the area.[1]
Large Spill Evacuate the area immediately. Secure and ventilate the area.[6] Contact your institution's Environmental Health and Safety (EHS) department or emergency services for assistance with the cleanup.[6]

Handling and Storage

Proper handling and storage are essential to minimize risks.

  • Handling: Use only under a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[5][9] Do not breathe vapors or dust.[5] Wash hands thoroughly after handling.[5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a corrosives area and away from strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

Disposal Plan

All waste contaminated with 2-(1-Propenyl)phenol, (Z)- must be treated as hazardous waste.

  • Waste Collection: Collect all spill cleanup materials and contaminated PPE in a sealed, labeled container.[1] The label should clearly indicate that the waste is contaminated with the chemical.[1]

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program.[1][5] Do not dispose of this chemical down the drain or in regular trash.[5]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step workflow for responding to a chemical spill of 2-(1-Propenyl)phenol, (Z)-.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_disposal Waste Management Spill Spill Occurs Assess Assess Spill Size and Immediate Danger Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill Large Alert Alert Others in the Area SmallSpill->Alert Evacuate Evacuate Immediate Area Notify EHS/Emergency Services LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Cleanup Clean Area with 70% Isopropanol/Ethanol Contain->Cleanup CollectWaste Collect Contaminated Materials in a Labeled, Sealed Container Cleanup->CollectWaste Dispose Dispose as Hazardous Waste via EHS Protocol CollectWaste->Dispose

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.